3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXFEJMHJPUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306988 | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-68-9 | |
| Record name | 1201-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9). It delves into the historical context of the 1,2,4-oxadiazole scaffold, details the specific synthesis of the title compound, presents its physicochemical properties in a structured format, and outlines the experimental protocols for its preparation. This document serves as a core reference for researchers in medicinal chemistry and drug discovery, providing foundational knowledge and practical methodologies for the synthesis and handling of this compound.
Introduction and Historical Context
The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a significant scaffold in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The journey of the 1,2,4-oxadiazole core began in 1884 with its first synthesis by Tiemann and Krüger, who initially misidentified the structure. It took several decades for the true potential of this heterocycle to be recognized and explored for its diverse therapeutic applications.
While the broader history of the 1,2,4-oxadiazole ring is well-documented, the specific discovery of this compound is less explicitly detailed in seminal literature. Its emergence is tied to the broader exploration of substituted 1,2,4-oxadiazoles as versatile intermediates and pharmacophores in the development of new chemical entities. The presence of a reactive chloromethyl group at the 3-position and a stable phenyl group at the 5-position makes it a valuable building block for further chemical modifications.
Physicochemical and Spectroscopic Data
The quantitative data for this compound is summarized below. It is crucial to distinguish it from its isomer, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS No. 1822-94-2), as their properties differ.
| Property | Value | Reference |
| CAS Number | 1201-68-9 | N/A |
| Molecular Formula | C₉H₇ClN₂O | N/A |
| Molecular Weight | 194.62 g/mol | N/A |
| Melting Point | 58-64 °C | [1] |
| Boiling Point (Predicted) | 316.9 ± 44.0 °C | [2] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -2.15 ± 0.10 | [2] |
Synthesis and Experimental Protocols
The primary and most logical synthetic route to this compound involves the cyclization of a chloroacetamidoxime intermediate with a benzoylating agent. This positions the chloromethyl group at the C3 position and the phenyl group at the C5 position of the resulting oxadiazole ring.
General Synthetic Pathway
The overall synthesis can be depicted as a two-step process:
-
Formation of Chloroacetamidoxime: Synthesis of the key amidoxime intermediate from chloroacetonitrile.
-
Cyclization to this compound: Reaction of chloroacetamidoxime with a benzoylating agent, such as benzoyl chloride, followed by cyclodehydration.
Caption: General two-step synthesis pathway for this compound.
Detailed Experimental Protocols
This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.
Materials:
-
Hydroxylamine hydrochloride (85 g, 1.22 mol)
-
Sodium carbonate (60 g, 0.58 mol)
-
Chloroacetonitrile (100 g, 1.32 mol)
-
Deionized water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (85 g) in water (250 mL).
-
Add sodium carbonate (60 g) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetonitrile (100 g) to the cold solution over a period of 2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to stir for an additional 2 hours at 0 °C.
-
The resulting slurry is filtered, and the collected solid is washed with a minimal amount of cold water.
-
The solid product is then dried under vacuum to yield 2-chloroacetamidoxime.[3]
This is a generalized protocol based on the classical Tiemann and Krüger synthesis, adapted for the specific reactants.
Materials:
-
Chloroacetamidoxime (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine or Triethylamine (as a base, 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve chloroacetamidoxime (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine or triethylamine, 1.1 eq) to the stirred solution.
-
Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then heated to reflux for 2-4 hours to facilitate the cyclodehydration of the intermediate O-acylamidoxime.
-
After cooling, the reaction is quenched by the addition of water or saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
Derivatives of 1,2,4-oxadiazole are widely investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules. The chloromethyl group is a reactive handle that allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of compound libraries for high-throughput screening.
While specific biological data or signaling pathway involvement for this exact compound is not prominent in the literature, its structural motifs are present in compounds with known bioactivity. For instance, related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have been explored as potential nematicides. The phenyl group is a common feature in many pharmacologically active molecules, contributing to binding interactions with biological targets.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its historical context, a compilation of its known physical properties, and a comprehensive, step-by-step protocol for its synthesis, starting from readily available precursors. The provided workflows and structured data aim to facilitate further research and application of this compound in the development of novel chemical entities. Future work should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. The presence of a reactive chloromethyl group and a phenyl substituent provides a versatile scaffold for the synthesis of a diverse range of potential therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its structural context.
It is crucial to distinguish this compound (CAS RN: 1201-68-9) from its isomer, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS RN: 1822-94-2), as their physicochemical and biological properties can differ significantly. This guide will focus on the former while providing data for the latter for comparative purposes.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available experimental and predicted data for the target compound and its isomer to provide a comparative reference.
Table 1: Physicochemical Properties of this compound (CAS: 1201-68-9)
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
Table 2: Physicochemical Properties of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS: 1822-94-2)
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Melting Point | 42 °C | Experimental |
| Boiling Point | 142 °C | Experimental |
| Density | 1.283 g/cm³ | Experimental |
| pKa | -2.0 ± 0.32 | Predicted |
| XLogP3 | 2.4 | Predicted[1] |
The lack of extensive experimental data for this compound underscores the need for further characterization of this compound to support its development in various research applications.
Experimental Protocols
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative, typically an acyl chloride. To synthesize this compound, the logical precursors are 2-chloroacetamidoxime and benzoyl chloride. The following is a representative experimental protocol based on established synthetic methodologies for 1,2,4-oxadiazoles.
Materials:
-
2-Chloroacetamidoxime
-
Benzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroacetamidoxime (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 equivalents) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. This guide has summarized the currently available physicochemical data, highlighting a significant lack of experimental characterization for this specific isomer. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities and potential signaling pathway interactions. Future research should focus on the thorough experimental determination of its physicochemical properties to build a more complete profile of this promising molecule.
References
Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and relevant chemical pathways for the heterocyclic compound 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data presentation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet | 2H |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H |
| -CH₂Cl | ~4.8 | Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O (Oxadiazole C5) | ~175 | ||
| C=N (Oxadiazole C3) | ~168 | ||
| Phenyl-C (ipso) | ~125 | ||
| Phenyl-C (ortho, meta, para) | 128 - 132 | ||
| -CH₂Cl | ~35 |
Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=N (Oxadiazole) | 1620 - 1580 | Medium-Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O-C (Oxadiazole) | 1280 - 1200 | Strong |
| C-Cl | 800 - 600 | Strong |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Predicted [M]+ | 194.02 |
| Predicted [M+2]+ | 196.02 (due to ³⁷Cl isotope) |
Experimental Protocols
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. While a specific, detailed protocol for this compound is not widely published, the following general procedure, based on the reaction of an amidoxime with an acyl chloride, can be adapted for its synthesis.
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This procedure involves the acylation of an amidoxime followed by a cyclodehydration reaction.
Materials:
-
2-Chloroacetamidoxime (starting material for the 3-chloromethyl group)
-
Benzoyl chloride (starting material for the 5-phenyl group)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
Preparation of Amidoxime Solution: Dissolve 2-chloroacetamidoxime (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a tertiary amine base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cyclization: The intermediate O-acylamidoxime can be isolated or cyclized in situ. For cyclization, the reaction mixture can be heated at reflux for a period of time until the reaction is complete. The use of a dehydrating agent can facilitate this step.
-
Work-up: After completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Mandatory Visualizations
The following diagrams illustrate the general synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles and a conceptual workflow for its synthesis and characterization.
synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole from benzamidoxime
An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole from Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved via a well-established two-step, one-pot procedure starting from benzamidoxime and chloroacetyl chloride. This document outlines the detailed experimental protocol, including reaction conditions, purification, and characterization of the final product. Quantitative data is summarized for clarity, and the synthetic workflow is visualized to facilitate understanding. The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere for amide and ester functionalities, making its derivatives, such as the title compound, of significant interest in drug discovery programs.[1]
Introduction
The 1,2,4-oxadiazole moiety is a key pharmacophore present in a wide array of therapeutic agents, demonstrating applications in oncology, neurology, and infectious diseases.[1] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[2] This [4+1] atom approach is versatile and allows for the introduction of diverse substituents at the C3 and C5 positions of the heterocyclic ring.[2]
This guide focuses on the synthesis of this compound. In this reaction, benzamidoxime serves as the precursor for the C5-phenyl portion of the ring, while chloroacetyl chloride provides the C3-chloromethyl substituent. The process involves an initial O-acylation of the benzamidoxime, followed by a thermally induced intramolecular cyclodehydration to yield the target oxadiazole.
Synthetic Pathway Overview
The synthesis proceeds in two primary stages, which are typically performed sequentially in a one-pot fashion:
-
O-Acylation: Benzamidoxime is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the HCl generated during the acylation. This step forms the O-acyl benzamidoxime intermediate.
-
Cyclodehydration: The intermediate is then heated, typically under reflux, to induce intramolecular cyclization with the elimination of water, forming the stable 1,2,4-oxadiazole ring.
The overall reaction is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure compiled from established methods for the synthesis of 1,2,4-oxadiazoles.[3]
Materials and Reagents:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Heptane)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzamidoxime (1.0 eq). Dissolve the benzamidoxime in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
O-Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the O-acylated intermediate by Thin Layer Chromatography (TLC).
-
Solvent Exchange: Once the acylation is complete, remove the DCM under reduced pressure.
-
Cyclodehydration: Add toluene to the residue. Heat the mixture to reflux (approximately 110-111 °C) and maintain for 8-12 hours. Monitor the cyclization progress by TLC until the intermediate spot disappears and the product spot intensifies.[3]
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.[4] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis. Yields can vary based on reaction scale and purity of reagents.
| Parameter | Value | Notes |
| Reactants | ||
| Benzamidoxime | 1.0 eq | Limiting reagent. |
| Chloroacetyl Chloride | 1.1 eq | Slight excess ensures complete consumption of the amidoxime. |
| Triethylamine | 1.1 eq | Acts as an HCl scavenger. |
| Reaction Conditions | ||
| O-Acylation Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction with the acid chloride. |
| O-Acylation Time | 2 - 4 hours | Monitor by TLC for completion. |
| Cyclodehydration Temp. | Reflux in Toluene (~111 °C) | Thermal energy drives the intramolecular cyclization and removal of water.[3] |
| Cyclodehydration Time | 8 - 12 hours | Monitor by TLC for completion.[3] |
| Outcome | ||
| Typical Yield | 60 - 85% | Yields are highly dependent on the efficiency of purification. Some literature reports higher yields. |
| Purity | >95% (after chromatography) | Determined by NMR or LC-MS analysis. |
| Physical Appearance | White to off-white solid | Expected state of the purified compound. |
Characterization of this compound
The structure of the final product should be confirmed using standard analytical techniques. The expected data are as follows:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.15-8.20 ppm (d, 2H): Protons on the phenyl ring ortho to the oxadiazole.
-
δ ~7.50-7.65 ppm (m, 3H): Protons on the phenyl ring meta and para to the oxadiazole.
-
δ ~4.80 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~176 ppm: C5 of the oxadiazole ring.
-
δ ~168 ppm: C3 of the oxadiazole ring.
-
δ ~124-133 ppm: Carbons of the phenyl ring.
-
δ ~35 ppm: Carbon of the chloromethyl (-CH₂Cl) group.
-
-
Infrared (IR) (KBr, cm⁻¹):
-
Characteristic peaks for C=N stretching (~1610 cm⁻¹), C-O-C stretching, and aromatic C-H bonds.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated m/z for C₉H₇ClN₂O [M+H]⁺: 195.0325. Found: 195.03xx.
-
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride proceeds via a well-defined O-acylation followed by cyclodehydration mechanism.
Caption: Mechanism: O-acylation followed by thermal cyclodehydration.
Initially, the nucleophilic nitrogen of the oxime group in benzamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A proton is subsequently removed by triethylamine, leading to the formation of the O-acylated intermediate. Upon heating, the lone pair on the amidine nitrogen attacks the carbonyl carbon of the newly formed ester group. This intramolecular attack is followed by a rearrangement and elimination of a water molecule to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring.
References
The Formation of 1,2,4-Oxadiazoles from O-acyl Amidoximes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth examination of the mechanism of 1,2,4-oxadiazole ring formation from O-acyl amidoxime precursors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical transformations.
Core Mechanism: A Tale of Two Steps
The conversion of an amidoxime to a 1,2,4-oxadiazole fundamentally proceeds through a two-stage process: O-acylation of the amidoxime followed by an intramolecular cyclodehydration.[1][2][3] This transformation can be executed in a stepwise manner, involving the isolation of the O-acyl amidoxime intermediate, or as a more streamlined one-pot procedure where the intermediate is formed and cyclized in situ.[1][4]
-
O-Acylation: This initial step is analogous to amide bond formation, where the nucleophilic oxygen of the amidoxime attacks an activated carbonyl compound (such as a carboxylic acid, acyl chloride, or ester) to form the O-acyl amidoxime intermediate.[1][4]
-
Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the amidoxime's nitrogen atom on the carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.[2]
The overall synthetic strategy can be visualized as follows:
Caption: General synthetic pathways to 1,2,4-oxadiazoles.
The detailed mechanism of the cyclodehydration step is illustrated below:
Caption: Mechanism of intramolecular cyclodehydration.
Quantitative Data on Synthetic Methods
The efficiency of 1,2,4-oxadiazole synthesis is highly dependent on the chosen methodology, including the nature of the acylating agent, the solvent, and the presence of catalysts or bases. The following table summarizes representative quantitative data for various synthetic protocols.
| Method | Precursors | Reagents/Conditions | Reaction Time | Yield (%) |
| Classical Methods | ||||
| Tiemann & Krüger | Amidoxime, Acyl Chloride | Heating | 6-12 hours | Low |
| Base-Mediated Methods | ||||
| Superbase (NaOH/DMSO) | Amidoxime, Methyl/Ethyl Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% |
| TBAF Catalysis | Amidoxime, Acyl Chloride | TBAF, THF | Not specified | Good |
| Modern Reagent-Based Methods | ||||
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not specified | 61-93% |
| Microwave-Assisted Synthesis | ||||
| One-Pot Microwave | Amidoxime, Carboxylic Acid | PS-Carbodiimide, HOBt, Microwave irradiation (150 °C) | 15 minutes | 60-95% |
| Oxidative Cyclization | ||||
| DDQ-Mediated | Amidoxime | DDQ | Not specified | Moderate to Good |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis via Amidoxime Acylation (Tiemann and Krüger Method)
This method involves the reaction of an amidoxime with an acyl chloride, typically with heating.[2]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol describes a one-pot synthesis at room temperature using a superbase medium.[2][5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Microwave-Assisted One-Pot Synthesis
This method utilizes microwave irradiation to significantly reduce reaction times.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
Polymer-supported carbodiimide (PS-Carbodiimide, 1.5 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Amidoxime (1.2 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a microwave vial, add the carboxylic acid, polymer-supported carbodiimide, and hydroxybenzotriazole.
-
Add THF or DCM as the solvent.
-
Add the amidoxime to the mixture.
-
Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.
-
After cooling, filter the reaction mixture to remove the resin.
-
Wash the resin with additional THF or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC.
The experimental workflow for the microwave-assisted synthesis can be visualized as follows:
Caption: Workflow for microwave-assisted one-pot synthesis.
Conclusion
The formation of the 1,2,4-oxadiazole ring from O-acyl amidoximes is a robust and versatile transformation in synthetic chemistry. While the fundamental mechanism of O-acylation followed by cyclodehydration remains constant, the development of one-pot procedures, base-mediated reactions, and microwave-assisted protocols has significantly improved the efficiency, scope, and accessibility of this important heterocyclic scaffold for applications in drug discovery and materials science. The choice of synthetic route ultimately depends on factors such as substrate stability, desired operational simplicity, and scalability.
References
A Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical development, and materials science.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a core 1,2,4-oxadiazole ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position. The presence of the reactive chloromethyl group makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1201-68-9 | [Sunway Pharm Ltd, Synblock, Angene Chemical] |
| Molecular Formula | C₉H₇ClN₂O | [Sunway Pharm Ltd, Synblock, MOLBASE] |
| Molecular Weight | 194.62 g/mol | [Sunway Pharm Ltd, Synblock, MOLBASE] |
| Purity | ≥96%, ≥97% | [MOLBASE, Sunway Pharm Ltd] |
| Melting Point | 64 °C | [ChemBK] |
| Boiling Point | 316.9 °C at 760 mmHg | [MOLBASE] |
| Appearance | See supplier specifications | [Sunway Pharm Ltd] |
| Storage | Sealed in dry, 2-8°C or Room Temperature | [BLDpharm, Sunway Pharm Ltd] |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The table below lists some of the known suppliers. It is recommended to contact the suppliers directly for current pricing, availability, and detailed specifications.
Table 2: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Sunway Pharm Ltd | --INVALID-LINK-- | Offers 97% purity. |
| Synblock | --INVALID-LINK-- | Offers ≥98% purity and provides documentation such as MSDS, NMR, HPLC, and LC-MS. |
| BLDpharm | --INVALID-LINK-- | Provides product with storage recommendations of 2-8°C. |
| MOLBASE | --INVALID-LINK-- | Lists a purity of 96%. |
| Angene Chemical | --INVALID-LINK-- | Provides a Safety Data Sheet (SDS). |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Lists the product for research use. |
| Cymit Química S.L. | --INVALID-LINK-- | Describes the compound as a versatile building block. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for the synthesis of 1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl amidoxime intermediate.
Generalized Synthetic Protocol:
Disclaimer: This is a generalized protocol and may require optimization.
Reaction Scheme:
The Therapeutic Potential of 5-phenyl-1,2,4-oxadiazole Derivatives: A Technical Guide to Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its inherent metabolic stability and its capacity to act as a bioisostere for amide and ester groups have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the key biological targets of 5-phenyl-1,2,4-oxadiazole derivatives, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to catalyze further innovation in drug discovery.
A Versatile Scaffold Targeting a Spectrum of Diseases
Derivatives of 5-phenyl-1,2,4-oxadiazole have shown significant promise in a multitude of therapeutic areas, including neurodegenerative disorders, cancer, and hypertension. This versatility is a direct result of their ability to interact with a diverse array of biological targets with high affinity and selectivity.
Key Biological Targets and Quantitative Efficacy
The following tables summarize the quantitative data for the inhibitory or activation potential of various 5-phenyl-1,2,4-oxadiazole derivatives against key biological targets.
Table 1: Inhibition of Cholinesterases and Monoamine Oxidase B
| Target Enzyme | Derivative | IC50 Value (µM) | Therapeutic Area |
| Acetylcholinesterase (AChE) | 2b | 0.0158 | Alzheimer's Disease |
| 2c | 0.121 | Alzheimer's Disease | |
| 2d | 0.097 | Alzheimer's Disease | |
| 3a | 0.086 | Alzheimer's Disease | |
| 4a | 0.043 | Alzheimer's Disease | |
| 6 | 0.025 | Alzheimer's Disease | |
| 9a | 0.019 | Alzheimer's Disease | |
| 9b | 0.021 | Alzheimer's Disease | |
| 13b | 0.064 | Alzheimer's Disease | |
| Butyrylcholinesterase (BuChE) | 6n | 5.07 | Alzheimer's Disease |
| Monoamine Oxidase B (MAO-B) | 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 | Neurodegenerative Diseases |
Data compiled from multiple sources[1][2][3].
Table 2: Anticancer Activity against Various Cell Lines
| Cell Line | Derivative | IC50 Value (µM) | Cancer Type |
| MCF-7 | 7a | 0.76 | Breast Cancer |
| 7b | 6.74 | Breast Cancer | |
| 7d | 3.69 | Breast Cancer | |
| 9a | 0.48 | Breast Cancer | |
| 9c | 0.19 | Breast Cancer | |
| A549 | 7a | 0.18 | Lung Cancer |
| DU145 | 7a | 1.13 | Prostate Cancer |
| MDA MB-231 | 7a | 0.93 | Breast Cancer |
| HCT-116 | 9a | 5.13 | Colon Cancer |
| 9c | 1.17 | Colon Cancer |
Data compiled from multiple sources[4][5][6].
Table 3: Activity on Other Key Biological Targets
| Target | Derivative | Activity | Therapeutic Area |
| Angiotensin II Type 1 (AT1) Receptor | 5-oxo-1,2,4-oxadiazole derivative with 1,4-disubstituted indole | 5.01 ± 1.67 nM (Affinity) | Hypertension |
| Carbonic Anhydrase IX (CA IX) | Thiophene-containing arenesulfonamide derivative | Subnanomolar inhibition | Cancer |
| Histone Deacetylases (HDACs) | Trifluoromethyl-oxadiazole benzamide derivative | Potent Inhibition | Cancer |
Data compiled from multiple sources[7][8][9].
Signaling Pathways Modulated by 5-phenyl-1,2,4-oxadiazole Derivatives
The therapeutic effects of these compounds are often a result of their ability to modulate critical cellular signaling pathways.
Nrf2-Mediated Antioxidant Response
Certain 5-phenyl-1,2,4-oxadiazole derivatives have been identified as potent activators of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[10][11] By disrupting the interaction between Nrf2 and its inhibitor Keap1, these compounds promote the transcription of antioxidant and detoxification genes.
Induction of Apoptosis in Cancer Cells
A significant mechanism of the anticancer activity of 5-phenyl-1,2,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death.[12][13][14] Many of these compounds have been shown to activate key executioner caspases, such as caspase-3, leading to the systematic dismantling of cancer cells.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of 5-phenyl-1,2,4-oxadiazole derivatives, detailed protocols for key assays are provided below.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[15][16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
5-phenyl-1,2,4-oxadiazole test compounds
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cholinesterase Inhibition Assay
This assay, based on Ellman's method, is used to determine the inhibitory potential of compounds against AChE and BuChE.[18]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
5-phenyl-1,2,4-oxadiazole test compounds
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Substrate Addition: Add 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.
-
DTNB Addition: Add 10 µL of DTNB solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value from a dose-response curve.
Conclusion
The 5-phenyl-1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse range of biological targets and the potent activities observed for its derivatives underscore the significant potential of this chemical class. This technical guide provides a foundational resource for researchers in the field, offering critical data and methodologies to accelerate the discovery and development of the next generation of 5-phenyl-1,2,4-oxadiazole-based drugs. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unveil even more therapeutic applications for this remarkable heterocyclic core.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. Beyond direct Nrf2 activation; reinvestigating 1,2,4-oxadiazole scaffold as a master key unlocking the antioxidant cellular machinery for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 13. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole as a building block in organic synthesis
An In-depth Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its value stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable physicochemical properties.[2][3] Among the vast library of oxadiazole derivatives, This compound (CAS: 1201-68-9) serves as a crucial and versatile building block.[4][5] The presence of a reactive chloromethyl group at the 3-position allows for straightforward nucleophilic substitution, enabling the facile introduction of the phenyl-oxadiazole scaffold into a wide range of more complex molecular architectures.[4]
This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery, including its role in the development of enzyme inhibitors.
A Note on Isomerism: It is critical to distinguish between this compound (CAS 1201-68-9) and its isomer, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2). While both are valuable building blocks, their synthesis and physical properties differ. Due to a greater abundance of published data for the 5-(chloromethyl) isomer, some data pertaining to it are included for reference and comparative purposes and are explicitly noted.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [6] |
| CAS Number | 1201-68-9 | [7][8] |
| Molecular Formula | C₉H₇ClN₂O | [7] |
| Molecular Weight | 194.62 g/mol | [7] |
| Melting Point | 42 °C (for isomer 1822-94-2) | [9] |
| Boiling Point | 142 °C (for isomer 1822-94-2) | [9] |
| Density | 1.283 g/cm³ (for isomer 1822-94-2) |[9] |
Table 2: GHS Hazard Information (Data for isomer CAS 1822-94-2)
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
Data sourced from ECHA C&L Inventory notification for the isomeric compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.[10] Standard laboratory safety precautions should be employed.
Synthesis of the Core Building Block
For illustrative purposes, a well-documented protocol for the synthesis of the isomer, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole , is provided below. This procedure highlights the key steps of O-acylation followed by thermal cyclodehydration.
Caption: General synthesis workflow for the 1,2,4-oxadiazole ring.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
This protocol is adapted from established synthetic routes for 3,5-disubstituted 1,2,4-oxadiazoles.[12]
-
Reaction Setup: To a solution of benzamidoxime (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at room temperature under an inert atmosphere.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature between 0-20 °C.
-
Intermediate Formation: Allow the reaction mixture to stir at room temperature for 2 hours to form the O-acylated intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Exchange: Once the formation of the intermediate is complete, remove the dichloromethane under reduced pressure.
-
Cyclization: Add toluene to the residue. Heat the mixture to reflux (approx. 110 °C) for 12 hours.[12] The cyclodehydration reaction proceeds to form the final product.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Reactivity and Application in Synthesis
The primary utility of this compound as a building block lies in the reactivity of the chloromethyl group.[4] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide variety of nucleophiles. This Sₙ2 reaction is the key step for incorporating the phenyl-oxadiazole motif into larger molecules. Common nucleophiles include primary and secondary amines (e.g., piperazine), thiols, and alcohols.[13]
Caption: Nucleophilic substitution on the chloromethyl group.
Experimental Protocol: General Nucleophilic Substitution with an Amine
This generalized protocol illustrates the coupling of the building block with a secondary amine, such as piperazine, a common fragment in CNS-active compounds.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine nucleophile (e.g., 1-Boc-piperazine, 1.1 eq) followed by an appropriate base (e.g., potassium carbonate or pyridine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (e.g., to 50-60 °C) may be required for less reactive nucleophiles.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using silica gel column chromatography to afford the desired coupled product.
Role in Drug Discovery: FAAH Inhibition
The 1,2,4-oxadiazole scaffold is a prominent feature in many inhibitors of Fatty Acid Amide Hydrolase (FAAH).[14] FAAH is an integral membrane enzyme belonging to the serine hydrolase family.[15] Its primary function is to control the levels of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into inactive metabolites (arachidonic acid and ethanolamine).[15]
By inhibiting FAAH, the concentration and duration of action of anandamide are increased at the synapse.[16][17] This enhancement of the endogenous cannabinoid system produces therapeutic effects such as analgesia (pain relief), anxiolysis (anxiety reduction), and anti-inflammatory actions without the side effects associated with direct cannabinoid receptor agonists.[15] The this compound building block is used to synthesize such inhibitors, where the oxadiazole core often serves as a central, metabolically stable scaffold that correctly orients the functional groups required for binding to the enzyme's active site.
Visualization of the FAAH Inhibition Pathway
The mechanism by which FAAH inhibitors exert their therapeutic effects is by modulating the endocannabinoid signaling pathway.
Caption: Inhibition of FAAH leads to increased anandamide levels and therapeutic effects.
Conclusion
This compound is a high-value building block for organic synthesis, particularly within the field of drug discovery. Its well-defined reactivity, centered on the chloromethyl group, provides a reliable handle for constructing complex molecules. The inherent stability and favorable bioisosteric properties of the 1,2,4-oxadiazole core make this scaffold particularly attractive for developing novel therapeutics, such as FAAH inhibitors for pain and CNS disorders. This guide provides the foundational chemical data, protocols, and biological context necessary for researchers to effectively utilize this versatile chemical tool in their synthetic and medicinal chemistry programs.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. ijper.org [ijper.org]
- 4. CAS 1201-68-9: this compound [cymitquimica.com]
- 5. This compound [myskinrecipes.com]
- 6. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1201-68-9 | this compound - Synblock [synblock.com]
- 8. This compound - CAS:1201-68-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE CAS#: 1822-94-2 [m.chemicalbook.com]
- 10. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 17. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of 3,5-Disubstituted-1,2,4-Oxadiazoles: Core Strategies and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3,5-disubstituted-1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry. Recognized as a key pharmacophore, this heterocyclic ring system is a bioisosteric equivalent of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This technical guide provides an in-depth review of the primary synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles, complete with detailed experimental protocols, quantitative data summaries, and graphical representations of synthetic pathways and their strategic application in modulating biological signaling.
Core Synthetic Strategies
The construction of the 3,5-disubstituted-1,2,4-oxadiazole ring is predominantly achieved through two classical and highly versatile methods: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3] More contemporary approaches, such as oxidative cyclization, have also emerged, offering alternative pathways to this valuable scaffold.
Acylation of Amidoximes and Subsequent Cyclization
This is the most widely employed and adaptable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The process involves two key steps: the O-acylation of an amidoxime with a carboxylic acid derivative, followed by an intramolecular cyclodehydration to form the oxadiazole ring.
A variety of acylating agents can be used, including acyl chlorides, anhydrides, and carboxylic acids activated in situ with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The subsequent cyclization can be promoted by thermal means, often requiring high temperatures, or more commonly, through the use of bases or other reagents at room temperature.[2]
Recent advancements have focused on milder cyclization conditions to improve substrate scope and functional group tolerance. Notable examples include the use of tetrabutylammonium fluoride (TBAF) in THF, and superbase systems like NaOH or KOH in DMSO.[2] The Vilsmeier reagent has also been shown to facilitate the one-pot synthesis from amidoximes and carboxylic acids at ambient temperatures.[2]
Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via amidoxime acylation and cyclization.
1,3-Dipolar Cycloaddition of Nitrile Oxides
This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base. This approach offers a convergent synthesis where the two substituents of the oxadiazole are brought together in the final step. To favor the desired cycloaddition over the dimerization of the nitrile oxide to a furoxan, the nitrile is often used as the solvent or in large excess.[4]
Caption: Synthetic pathway of 3,5-disubstituted-1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
Oxidative Cyclization Methods
More recent developments in the synthesis of 1,2,4-oxadiazoles involve oxidative cyclization strategies. These methods often proceed under mild conditions and can offer unique reactivity. One such approach is the copper-catalyzed cascade reaction of amidines and methylarenes.[2] Another example is the oxidative cyclization of N-acyl amidines using reagents like N-bromosuccinimide (NBS).[2]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via the most common synthetic routes.
Table 1: Synthesis via Amidoxime Acylation and Cyclization
| Acylating Agent | Cyclization Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acyl Chloride | Pyridine (reflux) | Pyridine | Reflux | 6-12 | Variable |
| Carboxylic Acid/EDC | Heat | DMF | 100-120 | 12-24 | 40-85 |
| Acyl Chloride | TBAF | THF | Room Temp | 1-16 | 60-95 |
| Carboxylic Acid Ester | NaOH/DMSO | DMSO | Room Temp | 4-24 | 11-90 |
| Carboxylic Acid | Vilsmeier Reagent/TEA | CH₂Cl₂ | Room Temp | 3 | 61-93 |
Table 2: Synthesis via 1,3-Dipolar Cycloaddition
| Nitrile Oxide Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hydroximoyl Chloride | Triethylamine | Toluene | 80-110 | 12-24 | 40-70 |
| Aldoxime | N-Chlorosuccinimide/Base | DMF/Toluene | Room Temp - 80 | 6-18 | 50-80 |
Application in Drug Discovery: Bioisosteric Replacement and Signaling Pathway Modulation
The 1,2,4-oxadiazole ring is a highly effective bioisostere for amide and ester groups, a property that is extensively leveraged in drug design.[5][6] By replacing metabolically labile amide or ester functionalities with a stable 1,2,4-oxadiazole ring, medicinal chemists can significantly improve the pharmacokinetic profiles of drug candidates, leading to enhanced metabolic stability and oral bioavailability. This strategy has been successfully applied to develop inhibitors for a wide range of biological targets, thereby modulating various signaling pathways implicated in disease.
Examples of the successful application of this strategy include the development of potent and selective inhibitors of enzymes such as phosphodiesterase 4 (PDE4), a key regulator of intracellular cyclic AMP levels, and epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical nodes in cancer signaling pathways.[7][8]
Caption: Conceptual diagram of the bioisosteric replacement strategy for modulating biological signaling pathways.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Synthesis of 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole via Amidoxime Acylation and Base-Mediated Cyclization
Materials:
-
Benzamidoxime
-
4-Chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzamidoxime (1.0 eq) in pyridine at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.
Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition
Materials:
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Benzonitrile
-
Triethylamine
-
Dimethylformamide (DMF)
-
Toluene
-
Diethyl ether
Procedure:
-
Dissolve benzaldehyde oxime (1.0 eq) in DMF.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature and stir for 1 hour. The formation of benzohydroximoyl chloride can be monitored by TLC.
-
To this mixture, add benzonitrile (10 eq) and toluene.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-oxadiazole.
This guide provides a comprehensive overview of the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, highlighting the key methodologies and their application in the strategic design of novel therapeutics. The versatility and robustness of these synthetic routes ensure that the 1,2,4-oxadiazole scaffold will remain a privileged structure in the field of drug discovery.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
stability of the 1,2,4-oxadiazole ring under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole ring is a prevalent heterocyclic motif in medicinal chemistry, valued as a bioisostere for amide and ester functionalities to enhance metabolic stability. However, the inherent chemical stability of this ring system, particularly under varying pH conditions, is a critical consideration during drug development. This technical guide provides a comprehensive overview of the stability of the 1,2,4-oxadiazole core under acidic and basic conditions. It details the mechanisms of degradation, presents available stability data, outlines experimental protocols for stability assessment, and provides visual representations of the degradation pathways.
General Stability Profile
The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond, rendering it susceptible to cleavage under certain conditions. The stability of the ring is significantly influenced by the pH of the surrounding medium.
Studies on 1,2,4-oxadiazole-containing compounds, such as the γ-secretase inhibitor BMS-708163, have demonstrated that the ring exhibits maximum stability in a pH range of 3 to 5.[1] Deviation from this optimal pH range, into either more acidic or more basic conditions, leads to an increased rate of degradation.[1]
Degradation under Acidic Conditions
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 3), the 1,2,4-oxadiazole ring undergoes acid-catalyzed hydrolysis, leading to ring cleavage.[1] The proposed mechanism involves the following steps:
-
Protonation: The N-4 atom of the 1,2,4-oxadiazole ring is protonated.
-
Nucleophilic Attack: The protonation activates the methine carbon at position C-5, making it susceptible to nucleophilic attack by water.
-
Ring Opening: This nucleophilic attack leads to the opening of the oxadiazole ring.
-
Formation of Products: The ring-opened intermediate rearranges to form an aryl nitrile and a carboxylic acid as the primary degradation products.
Degradation under Basic Conditions
Mechanism of Base-Catalyzed Hydrolysis
Under basic conditions (pH > 5), the 1,2,4-oxadiazole ring is also susceptible to hydrolysis, which proceeds through a different mechanism compared to acidic conditions.[1] The key steps are:
-
Nucleophilic Attack: A hydroxide ion (or another nucleophile) attacks the electrophilic methine carbon at position C-5.
-
Anion Formation: This attack results in the formation of an anionic intermediate with the negative charge on the N-4 atom.
-
Protonation and Ring Opening: In the presence of a proton donor, such as water, the N-4 anion is protonated, which facilitates the opening of the ring.
-
Formation of Products: Similar to the acidic pathway, the ring-opened intermediate rearranges to yield an aryl nitrile and a carboxylic acid.
Quantitative Stability Data
| pH | Condition | Temperature (°C) | Observation | Half-life (t½) | Rate Constant (k) |
| < 3 | Acidic Hydrolysis | Ambient/Elevated | Increased degradation observed.[1] | Data not available | Data not available |
| 3 - 5 | Optimal Stability | Ambient/Elevated | Maximum stability observed.[1] | Data not available | Data not available |
| > 5 | Basic Hydrolysis | Ambient/Elevated | Increased degradation observed.[1] | Data not available | Data not available |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of a 1,2,4-oxadiazole-containing compound requires well-defined experimental protocols. The following sections outline a general approach for conducting forced degradation studies and analyzing the degradation products.
Forced Degradation Study Protocol
This protocol is a representative example for inducing and monitoring the degradation of a 1,2,4-oxadiazole derivative under acidic and basic conditions.
Objective: To evaluate the stability of a 1,2,4-oxadiazole-containing active pharmaceutical ingredient (API) under acidic and basic stress conditions.
Materials:
-
1,2,4-Oxadiazole API
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV/Vis or PDA detector
-
NMR Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 1,2,4-oxadiazole API in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the API stock solution.
-
Add an equal volume of 0.1 N HCl.
-
Dilute to the final volume with a 50:50 mixture of acetonitrile and water.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 5 hours).
-
At specified time intervals (e.g., 0, 1, 2, 3, 4, 5 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the API stock solution.
-
Add an equal volume of 0.1 N NaOH.
-
Dilute to the final volume with a 50:50 mixture of acetonitrile and water.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At specified time intervals, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the API stock solution with the 50:50 acetonitrile/water mixture without the addition of acid or base and store it under the same temperature conditions.
Analytical Methodologies
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water (with potential pH adjustment using formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance of the API |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Data Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent API in the stressed samples to that in the control or time-zero sample.
NMR is a powerful tool for the structural elucidation of degradation products.
Procedure:
-
Isolate Degradation Products: If necessary, isolate the major degradation products using preparative HPLC.
-
Acquire Spectra: Dissolve the isolated products and the parent API in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Structure Elucidation: Compare the spectra of the degradation products with that of the parent compound to identify structural changes. The disappearance of characteristic signals for the 1,2,4-oxadiazole ring and the appearance of signals corresponding to a nitrile and a carboxylic acid would confirm the proposed degradation pathways.
Conclusion
The 1,2,4-oxadiazole ring, while a valuable tool in drug design, possesses a defined stability profile that is highly dependent on pH. It is most stable in the mildly acidic range of pH 3-5 and undergoes cleavage under stronger acidic or basic conditions. A thorough understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for the successful development of drug candidates containing this heterocyclic core. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to assess and manage the stability of 1,2,4-oxadiazole-containing molecules.
References
Methodological & Application
experimental protocol for the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of chloroacetamidoxime, followed by its reaction with benzoyl chloride and subsequent cyclization to yield the target compound.
Experimental Protocols
Step 1: Synthesis of Chloroacetamidoxime
This procedure outlines the preparation of the key intermediate, chloroacetamidoxime, from chloroacetonitrile.
Materials:
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Chloroacetonitrile
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 85 g (1.22 mol) of hydroxylamine hydrochloride in 250 mL of water.
-
To this solution, add 60 g (0.58 mol) of sodium carbonate.
-
Cool the resulting solution to 0°C using an ice bath.
-
Slowly add 100 g (1.32 mol) of chloroacetonitrile to the cooled solution over a period of 2 hours with continuous stirring.
-
Allow the reaction to proceed for an additional 2 hours at 0°C.
-
A slurry will form. Filter the slurry using a Buchner funnel and wash the solid product with a minimal amount of cold water.
-
Dry the collected solid to yield chloroacetamidoxime.
Step 2: Synthesis of this compound
This protocol details the reaction of chloroacetamidoxime with benzoyl chloride to form the final product. This reaction proceeds via an initial O-acylation of the amidoxime followed by a thermal or base-catalyzed cyclization.
Materials:
-
Chloroacetamidoxime (from Step 1)
-
Benzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve the chloroacetamidoxime (1 equivalent) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 to 1.5 equivalents) to the solution.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which can be used as a reference for the synthesis of this compound.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Chloroacetonitrile, Hydroxylamine hydrochloride | Sodium carbonate, Water | 0 | 4 | ~42 |
| 2 | Chloroacetamidoxime, Benzoyl chloride | Pyridine, DCM/THF | 0 to RT/Reflux | 2-12 | 60-90 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Reaction of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Derivatives of 1,2,4-oxadiazole exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The functionalization of the 1,2,4-oxadiazole core is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the reaction of 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole with primary amines. This reaction is a facile and efficient method for the synthesis of a diverse library of N-substituted 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazole derivatives, which are valuable intermediates in drug discovery programs.[2][3]
Reaction Scheme & Mechanism
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion serves as the leaving group. A non-nucleophilic base is typically used to quench the hydrogen chloride generated during the reaction.
Caption: General reaction scheme for the synthesis of N-substituted 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazoles.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazole derivatives based on analogous reactions.[5]
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | Aniline | Pyridine | THF | 25 | 16 | 85 |
| 3 | Cyclohexylamine | Et₃N | Dichloromethane | 25 | 12 | 88 |
| 4 | 4-Methoxybenzylamine | K₂CO₃ | Acetonitrile | 80 | 6 | 95 |
| 5 | 2-Phenylethylamine | Et₃N | THF | 50 | 8 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of similar 1,2,4-oxadiazole structures.[6][7]
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Toluene
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of benzamidoxime (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the resulting crude O-acyl amidoxime, add toluene and reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: General Procedure for the Reaction with Primary Amines
This protocol is a general method adaptable for various primary amines, based on analogous alkylation reactions.[5]
Materials:
-
This compound
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the primary amine (1.1 eq) and the base (e.g., potassium carbonate, 2.0 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazole.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of N-substituted 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazoles.
Applications in Drug Discovery
The synthesized 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazole derivatives serve as versatile building blocks for the development of more complex molecules with potential therapeutic applications. The introduction of various primary amines allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The amine functionality can be further modified, for example, by acylation, sulfonylation, or reductive amination, to generate a diverse library of compounds for biological screening. The 1,2,4-oxadiazole core, coupled with the appended amine side chain, can interact with various biological targets, making these compounds promising candidates for a range of therapeutic areas.[1][3][4]
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a versatile bifunctional molecule featuring a stable 1,2,4-oxadiazole ring and a reactive chloromethyl group. This combination makes it a valuable reagent in organic synthesis and medicinal chemistry, primarily serving as an alkylating agent to introduce the 5-phenyl-1,2,4-oxadiazol-3-ylmethyl moiety onto various nucleophilic substrates. The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the use of this compound in alkylation reactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol [1][2] |
| CAS Number | 1201-68-9[3][4] |
| Appearance | White solid (typical) |
Applications in Organic Synthesis
The primary application of this compound is in the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.
General Alkylation Workflow
Caption: General workflow for the alkylation of nucleophiles using this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine substrate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile or THF, add this compound (1.1 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol outlines a general method for the O-alkylation of phenols.
Materials:
-
This compound
-
Phenolic substrate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield the desired O-alkylated product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the alkylation of various nucleophiles with chloromethyl-oxadiazole derivatives, providing an indication of the expected efficiency of these reactions.
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperazine derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | Pyridine | THF | Room Temp | 16 | 81[5] |
| Piperazine derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | K₂CO₃ | ACN | Room Temp | 24 | 56[5] |
| Piperazine derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | K₂CO₃ | THF | 50 | 16 | 55[5] |
| p-substituted benzamidoximes | Chloroacetyl chloride | - | Benzene | Reflux | - | -[6] |
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[7]
-
Refer to the Safety Data Sheet (SDS) for complete safety information.[2][7]
Logical Relationship of Synthesis
The synthesis of the alkylating agent itself is a key precursor to its application. The following diagram illustrates a common synthetic route to 3-(chloromethyl)-5-substituted-1,2,4-oxadiazoles.
Caption: Synthetic route to this compound.
Conclusion
This compound is a valuable and efficient alkylating agent for the derivatization of a variety of nucleophilic compounds. The protocols and data presented here provide a foundation for its application in synthetic and medicinal chemistry research, enabling the generation of novel molecules with potential biological activities. The stability of the oxadiazole core and the reactivity of the chloromethyl group offer a reliable strategy for molecular elaboration.
References
- 1. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1201-68-9 [matrix-fine-chemicals.com]
- 4. This compound - CAS:1201-68-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Preparation of 1,2,4-Oxadiazole-Containing Compounds for Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant therapeutic potential across various disease areas, including oncology.[1] Compounds incorporating this five-membered ring system have demonstrated a wide range of biological activities, acting as bioisosteric replacements for amide and ester functionalities, which can improve metabolic stability and pharmacokinetic profiles.[2][3] In the context of cancer, 1,2,4-oxadiazole derivatives have been reported to exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest, making them a compelling class of compounds for novel anticancer drug discovery.[1][4][5]
These application notes provide a comprehensive overview of the synthesis of 1,2,4-oxadiazole-containing compounds and detailed protocols for their subsequent in vitro evaluation as potential anticancer agents. The methodologies described herein are intended to serve as a practical guide for researchers engaged in the discovery and development of new cancer therapeutics.
Data Presentation: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize the in vitro anticancer activity of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values (µM) of Selected 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines.
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | DU145 (Prostate) | A375 (Melanoma) | Reference |
| 7a | 0.76 ± 0.044 | 0.18 ± 0.019 | - | 1.13 ± 0.55 | - | [6] |
| 7b | >50 | >50 | - | >50 | - | [6] |
| 7c | 1.35 ± 0.065 | 0.011 ± 0.009 | - | 2.15 ± 0.088 | - | [6] |
| 7d | 0.99 ± 0.011 | 0.21 ± 0.011 | - | 1.98 ± 0.11 | - | [6] |
| 7i | 19.4 ± 8.11 | 1.09 ± 0.13 | - | 3.23 ± 0.19 | - | [6] |
| 9a | 0.48 | - | 5.13 | - | - | [7] |
| 9b | 0.78 | - | 1.54 | - | - | [7] |
| 9c | 0.19 | - | 1.17 | - | - | [7] |
| 13a | 0.23 | - | - | - | 1.22 | [7][8] |
| 13b | - | - | - | - | - | [7] |
| 14a | 0.12 | 0.43 | - | - | 0.21 | [7] |
| 14b | 0.25 | 0.51 | - | - | 0.33 | [7] |
| 14c | 0.19 | 0.62 | - | - | 0.28 | [7] |
| 14d | 0.31 | 0.75 | - | - | 0.42 | [7] |
| 17a | 0.65 | - | >10 | - | - | [7] |
| 17b | 2.41 | - | >10 | - | - | [7] |
| Compound 23 | - | - | - | - | - | [8] |
| Cpd 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | - | - | 4.96 (CaCo-2) | - | - | [9] |
| Cpd [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | - | - | 0.35 (DLD1) | - | - | [9] |
Note: '-' indicates data not available. Cell lines and specific compound structures can be found in the cited references.
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles starting from an amidoxime and a carboxylic acid.
Materials:
-
Appropriate amidoxime
-
Appropriate carboxylic acid
-
Coupling agent (e.g., EDC·HCl, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
-
Dehydrating agent/cyclization conditions (e.g., heating, microwave irradiation)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Amidoxime Formation (if not commercially available): a. Dissolve the corresponding nitrile in a suitable solvent such as ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine). c. Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). d. Remove the solvent under reduced pressure and purify the resulting amidoxime by recrystallization or column chromatography.
-
Coupling of Amidoxime and Carboxylic Acid: a. To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent, add the coupling agent (1.1-1.5 eq) and a base (2.0-3.0 eq). b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. Add the amidoxime (1.0 eq) to the reaction mixture. d. Continue stirring at room temperature or elevated temperature until the formation of the O-acyl amidoxime intermediate is complete (monitored by TLC).
-
Cyclization to form the 1,2,4-Oxadiazole Ring: a. The cyclization of the O-acyl amidoxime intermediate can be achieved by thermal means or microwave irradiation. b. For thermal cyclization, heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) until the reaction is complete. c. For microwave-assisted cyclization, subject the reaction mixture to microwave irradiation at a specific temperature and time, which can significantly reduce the reaction time.[8]
-
Work-up and Purification: a. After completion of the reaction, cool the mixture to room temperature and quench with water. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate). e. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. The final DMSO concentration should not exceed 0.5%. b. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds or the positive control to the respective wells. Include a vehicle control (medium with the same concentration of DMSO). c. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. b. After incubation, carefully remove the medium containing MTT. c. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Protocol 3: Analysis of Apoptosis by Western Blotting
Western blotting is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Treat cells with the 1,2,4-oxadiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). b. Harvest the cells and lyse them in ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Incubate the membrane with the ECL substrate. b. Visualize the protein bands using an imaging system. c. Perform densitometric analysis of the bands and normalize to the loading control (e.g., β-actin) to quantify the changes in protein expression.
Visualizations
Caption: Experimental workflow for the synthesis and anticancer screening of 1,2,4-oxadiazole compounds.
Caption: Putative signaling pathways for the anticancer activity of 1,2,4-oxadiazole compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazole Derivatives as Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry.[1][2] It is often employed as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties.[2][3][4] Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzymes, making them promising candidates for treating a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][5][6] This document provides detailed protocols for the synthesis of 1,2,4-oxadiazole derivatives and the subsequent evaluation of their enzyme inhibitory activity.
I. General Workflow for Synthesis and Evaluation
The overall process for developing 1,2,4-oxadiazole-based enzyme inhibitors involves the synthesis of a compound library, followed by biological screening to identify potent molecules.
II. Experimental Protocols: Synthesis of 1,2,4-Oxadiazoles
The most common methods for synthesizing 1,2,4-oxadiazoles involve the reaction of an amidoxime with an acylating agent, such as a carboxylic acid or acyl chloride.[1][4] This process first forms an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[1]
Protocol 1: Two-Step Synthesis via Acyl Chloride
This classical method, pioneered by Tiemann and Krüger, involves the acylation of an amidoxime with an acyl chloride, followed by cyclodehydration.[1]
Step A: Amidoxime Synthesis from Nitrile
-
Reaction Setup: In a round-bottom flask, dissolve the starting aryl nitrile in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and sodium hydrogen carbonate to the solution.[7]
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can be purified by recrystallization.[8]
Step B: O-Acylation and Cyclodehydration
-
Dissolution: Dissolve the synthesized amidoxime in a suitable solvent like pyridine or dichloromethane at 0°C.[1]
-
Acylation: Add the desired acyl chloride dropwise to the solution.[1] Allow the mixture to warm to room temperature.
-
Cyclization: Heat the reaction mixture at reflux for 6-12 hours, monitoring progress by TLC.[1]
-
Purification: Upon completion, cool the mixture and perform an aqueous work-up. Pour the mixture into a separatory funnel with dichloromethane and a saturated aqueous sodium bicarbonate solution.[1] The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.[4]
Protocol 2: One-Pot Synthesis from Amidoxime and Carboxylic Acid
Modern methods often employ a one-pot approach using coupling agents to activate the carboxylic acid, which improves efficiency.[1]
-
Reagent Mixture: To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[8] Stir for 30 minutes at room temperature to form the activated ester.
-
Amidoxime Addition: Add the amidoxime to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 70-120°C) for several hours until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]
III. Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized 1,2,4-oxadiazole derivatives against acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease.[3]
Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[3]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Synthesized 1,2,4-oxadiazole inhibitor compounds
-
Phosphate buffer (pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of the 1,2,4-oxadiazole derivatives in DMSO and make serial dilutions to various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution at different concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).[3]
-
Pre-incubation: Add the AChE enzyme solution to all wells (except the negative control) and pre-incubate for 15 minutes at room temperature.[3]
-
Reaction Initiation: Start the enzymatic reaction by adding the ATC substrate solution to all wells.[3]
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.[3]
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate of inhibitor well / Rate of control well))[3]
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[3]
IV. Data Presentation: Enzyme Inhibitory Activity
The inhibitory potential of 1,2,4-oxadiazole derivatives is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [9] |
| 1,2,4-Oxadiazole Derivatives | Butyrylcholinesterase (BuChE) | 5.07 - 81.16 | [10] |
| Benzimidazole-linked 1,2,4-Oxadiazoles | MCF-7 (Breast Cancer Cell Line) | 0.12 - 2.78 | [11] |
| 1,2,4-Oxadiazole-Ponatinib Analogs | RET Kinase | 0.0073 | [11] |
| 1,2,4-Oxadiazole Derivatives | Histone Deacetylase 1 (HDAC1) | 0.0018 | [11] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Leishmania donovani | 2.3 - 5.7 | [12] |
| 1,2,4-Oxadiazole-imidazothiazole | ACHN (Renal Cancer Cell Line) | 0.11 | [12] |
V. Visualization of a Relevant Signaling Pathway
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors and enhance cholinergic signaling. This is a key therapeutic strategy for Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a fragment of significant interest due to its structural features: a stable 1,2,4-oxadiazole core, which is a known bioisostere for esters and amides, and a reactive chloromethyl group.[1] This reactive handle makes the fragment particularly suitable for covalent FBDD, a strategy that involves the formation of a stable, covalent bond with the target protein, often leading to high potency and prolonged duration of action.
The chloromethyl group can act as an electrophilic "warhead," targeting nucleophilic amino acid residues such as cysteine on a protein target. This application note provides a comprehensive overview of the potential use of this compound in a covalent FBDD campaign, including protocols for its synthesis, screening, and characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with one common route involving the reaction of benzamidoxime with chloroacetyl chloride.[2]
Protocol for Synthesis:
-
Step 1: O-Acylation of Benzamidoxime.
-
Dissolve benzamidoxime hydrochloride in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine, to neutralize the hydrochloride and deprotonate the amidoxime.
-
Cool the reaction mixture to 0°C.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Allow the reaction to proceed at a temperature between 0-20°C.
-
-
Step 2: Cyclization to form the Oxadiazole Ring.
-
After the initial reaction, the solvent is typically changed to a higher boiling point solvent like toluene.
-
The mixture is then heated to reflux for several hours (e.g., 12 hours) to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 3: Purification.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography to yield pure this compound.
-
Application in Covalent Fragment-Based Drug Discovery
The presence of the electrophilic chloromethyl group makes this compound a prime candidate for covalent FBDD campaigns targeting proteins with accessible nucleophilic residues, such as cysteine. The general workflow for such a campaign is outlined below.
Proposed Mechanism of Action
The chloromethyl group on the oxadiazole ring can undergo nucleophilic substitution by a deprotonated cysteine residue (thiolate) in the active site of a target protein. This results in the formation of a stable covalent bond between the fragment and the protein, leading to irreversible inhibition.
Experimental Protocols
Protocol 1: Primary Screening by Intact Protein Mass Spectrometry
This protocol is designed to rapidly identify fragments that covalently bind to the target protein.
-
Incubation:
-
Prepare a solution of the purified target protein (e.g., 10 µM) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4).
-
Add the fragment, this compound, to the protein solution at a final concentration of 100-200 µM.
-
Incubate the mixture at room temperature for a defined period (e.g., 1-4 hours).
-
-
Sample Preparation for MS:
-
Quench the reaction if necessary.
-
Desalt the protein-fragment mixture using a suitable method, such as a C4 ZipTip, to remove unbound fragment and non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted sample by electrospray ionization mass spectrometry (ESI-MS).
-
A mass shift corresponding to the molecular weight of the fragment (194.62 Da for C9H7ClN2O) indicates covalent modification.
-
Protocol 2: Hit Validation and Kinetic Characterization by Surface Plasmon Resonance (SPR)
SPR can be used to confirm the binding of the fragment and to determine the kinetics of the covalent interaction.
-
Immobilization of Target Protein:
-
Immobilize the target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
For covalent inhibitors, a two-state reaction model is often used to fit the sensorgrams.
-
This analysis can yield the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).
-
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-guided drug design.
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization trials.
-
Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement.
-
The resulting electron density map should confirm the covalent attachment of the fragment to a specific residue (e.g., cysteine) and reveal the binding mode.
-
Quantitative Data and Case Study
While specific FBDD screening data for this compound is not publicly available, a study on the closely related analog, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole , provides valuable insights into the biological activity of this scaffold.[3] This compound demonstrated significant nematicidal activity, highlighting the potential of the chloromethyl-1,2,4-oxadiazole core in modulating biological systems. The study emphasized that the presence of the chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring is crucial for the observed activity.[3]
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) | Bursaphelenchus xylophilus | LC50 | 2.4 | [3] |
| 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (A2) | Bursaphelenchus xylophilus | LC50 | 2.8 | [3] |
| 5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole (A3) | Bursaphelenchus xylophilus | LC50 | 3.3 | [3] |
Table 1: Nematicidal activity of 5-(chloromethyl)-1,2,4-oxadiazole analogs.
Conclusion
This compound represents a promising fragment for covalent FBDD campaigns. Its straightforward synthesis and the presence of a reactive chloromethyl "warhead" make it an attractive starting point for the development of potent and selective covalent inhibitors. The protocols outlined in this application note provide a framework for researchers to screen and characterize this and similar electrophilic fragments against their targets of interest. The successful application of a close analog in an agricultural context underscores the potential of this chemical scaffold to elicit potent biological responses. Further investigation into the application of this compound in FBDD is warranted and could lead to the discovery of novel therapeutics.
References
Application Notes and Protocols for Monitoring the Reaction Progress of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for monitoring the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, a key intermediate in the development of various pharmacologically active compounds. Accurate monitoring of the reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The primary techniques described herein are Thin Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for structural confirmation and quantitative analysis of the final product and reaction intermediates.
The synthesis of this compound (CAS No. 1822-94-2) is typically achieved through the cyclization of a suitable precursor, a reaction that requires careful monitoring to determine the point of completion and to minimize the formation of byproducts.[1]
Reaction Monitoring Techniques
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[2][3][4][5][6]
Protocol for TLC Monitoring:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent, such as ethyl acetate or dichloromethane.
-
Spotting: Spot the diluted aliquot, along with co-spots of the starting materials, onto the TLC plate using a capillary tube.
-
Eluent System: A common eluent system for this type of compound is a mixture of n-heptane and ethyl acetate. The ratio can be optimized to achieve good separation (e.g., 7:3 or 8:2 v/v).
-
Development: Place the TLC plate in a developing chamber saturated with the eluent vapor and allow the solvent front to move up the plate.
-
Visualization: After development, remove the plate and dry it. Visualize the spots under a UV lamp at 254 nm.[6] Staining with potassium permanganate or iodine can also be used for visualization.[2]
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is prominent. The Rf (retention factor) values of the starting materials and the product should be distinct.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis of the reaction mixture, allowing for the determination of the concentration of reactants, products, and byproducts over time.
Protocol for HPLC Monitoring:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid, TFA) is common. The specific gradient or isocratic conditions should be optimized for the best separation.
-
Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture by diluting it in the mobile phase to stop the reaction. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Analysis: Inject a fixed volume of the prepared sample into the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).
-
Quantification: The concentration of each component can be determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Data Presentation
Quantitative data obtained from HPLC analysis can be summarized in a table to track the reaction progress effectively.
| Time (hours) | Reactant A (%) | Reactant B (%) | This compound (%) |
| 0 | 100 | 100 | 0 |
| 1 | 75 | 78 | 22 |
| 2 | 52 | 55 | 45 |
| 4 | 20 | 23 | 75 |
| 6 | 5 | 7 | 92 |
| 8 | <1 | <1 | >98 |
Table 1: Example of reaction progress data obtained by HPLC analysis. The percentages represent the relative peak areas of the components in the reaction mixture.
Experimental Workflow and Diagrams
The overall workflow for monitoring the synthesis of this compound is depicted below.
Caption: Experimental workflow for monitoring the synthesis of this compound.
Structural Confirmation
Upon completion of the reaction and subsequent purification, the structure of the final product, this compound, should be confirmed using spectroscopic methods.
-
1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl group and a singlet for the chloromethyl protons.
-
13C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.[2][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O-C bonds of the oxadiazole ring.[3][9]
References
- 1. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Application Notes and Protocols for the Purification of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the purification of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole using silica gel column chromatography. The described protocol is designed to effectively remove impurities commonly encountered during its synthesis, yielding a product of high purity suitable for further applications in research and drug development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Synthetic procedures often yield a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering high resolution and scalability.[2][3] This protocol outlines a standard procedure using silica gel as the stationary phase and a non-polar/polar solvent system as the mobile phase.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade (for dry loading)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain or iodine chamber for visualization
Equipment:
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Round bottom flasks
-
Rotary evaporator
-
TLC developing tank
-
UV lamp (254 nm)
-
Collection tubes/flasks
-
Cotton or glass wool
-
Sand (optional)
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[4]
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the dissolved crude product onto TLC plates.
-
Develop the plates in the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining.
-
Select the solvent system that provides the best separation of the target compound from impurities.
Column Chromatography Procedure
This protocol details the purification of this compound using a silica gel column. Both "wet loading" and "dry loading" techniques are described. Dry loading is often recommended for compounds that are not readily soluble in the initial eluent.[2]
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[4]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[2]
-
Once the silica has settled, add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed using a pipette.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.[2]
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
If a gradient elution is required to separate stubborn impurities, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[5]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Post-Purification Analysis
The purity of the final product should be assessed using analytical techniques such as:
-
HPLC: To determine the percentage purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Data Presentation
The following table summarizes typical data obtained during the purification of this compound.
| Parameter | Value/Condition | Source/Comment |
| TLC Analysis | ||
| Stationary Phase | Silica Gel 60 F254 | Standard for moderately polar compounds. |
| Mobile Phase | 8:2 Hexane:Ethyl Acetate | Provides optimal Rf for separation. |
| Retention Factor (Rf) | ~0.35 | Ideal for good separation on the column.[4] |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for efficient separation. |
| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying 1-2 g of crude material. |
| Eluent System | Gradient: 95:5 to 80:20 Hexane:Ethyl Acetate | Allows for elution of the product while retaining more polar impurities.[5] |
| Loading Method | Dry Loading | Recommended for improved resolution.[2] |
| Purity Assessment | ||
| Purity Before Column | ~85% (by HPLC) | Typical purity after initial workup. |
| Purity After Column | >98% (by HPLC) | Demonstrates effective removal of impurities. |
| Yield | ||
| Recovery | 80-90% | Typical recovery for column chromatography.[2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common column chromatography issues.
Conclusion
The described column chromatography protocol provides an effective and reproducible method for the purification of this compound. Proper execution of the TLC analysis to determine the optimal eluent, careful column packing, and diligent monitoring of fractions are key to achieving high purity and yield. This application note serves as a comprehensive guide for researchers requiring a purified sample of the title compound for their scientific endeavors.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential as anticancer agents.[1][2] A critical initial step in the evaluation of these compounds is the assessment of their cytotoxic effects on cancer cell lines. This document provides a detailed protocol for determining the in vitro cytotoxicity of 1,2,4-oxadiazole derivatives using the widely accepted MTT assay. Additionally, protocols for the Sulforhodamine B (SRB) and Lactate Dehydrogenase (LDH) assays are presented as alternative methods.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] The concentration of these crystals, which is proportional to the number of living cells, can be quantified by measuring the absorbance of the solubilized formazan.[4][5] This assay is a primary screening tool to determine the cytotoxic potential of novel chemical entities against various cancer cell lines.[1]
Key Experimental Assays
Several robust methods are available for assessing in vitro cytotoxicity. The choice of assay can depend on the specific research question, cell type, and compound properties.
| Assay | Principle | Advantages |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product.[3][4] | Well-established, cost-effective, and suitable for high-throughput screening. |
| SRB Assay | Binding of Sulforhodamine B dye to cellular proteins, providing a measure of cell biomass.[6][7] | Less sensitive to metabolic interference, good for long-term studies.[8] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10] | Indicates membrane integrity and necrosis, useful for mechanistic studies. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for evaluating the cytotoxicity of 1,2,4-oxadiazole derivatives using the MTT assay.
Materials and Reagents
-
1,2,4-oxadiazole derivatives
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,2,4-oxadiazole derivatives in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.[11][12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Alternative Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of cellular protein content.[8]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6][8]
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6][8] Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15] Measure the absorbance at 540 nm.[6]
Alternative Protocol: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[9]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After treatment, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Measure the absorbance at 490 nm.
-
Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Molecular Docking Studies of 5-Phenyl-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from molecular docking studies of 5-phenyl-1,2,4-oxadiazole derivatives with various protein targets implicated in cancer. The protocols outlined below are intended to serve as a guide for conducting similar in silico investigations to identify and optimize novel therapeutic agents.
Application Notes
The 5-phenyl-1,2,4-oxadiazole scaffold has emerged as a promising framework in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1][2] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these derivatives by predicting their binding affinities and interactions with key protein targets. The primary targets identified for these compounds in the context of cancer are Epidermal Growth Factor Receptor (EGFR) and tubulin.
Target Proteins and Rationale
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[3] Its overexpression is a hallmark of several cancers, making it a prime target for anticancer drug development.[3][4]
-
Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5] Agents that disrupt tubulin polymerization are effective mitotic inhibitors and are widely used in cancer chemotherapy.[5]
Summary of Docking Studies
Molecular docking simulations have been performed to predict the binding modes and affinities of 5-phenyl-1,2,4-oxadiazole derivatives within the active sites of EGFR and the colchicine-binding site of tubulin. These studies have been crucial in rationalizing the structure-activity relationships (SAR) observed in biological assays.
Data Presentation
The following tables summarize the quantitative data from molecular docking and in vitro anticancer activity studies of 5-phenyl-1,2,4-oxadiazole derivatives and related compounds.
Table 1: Anticancer Activity and Docking Scores of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives [6]
| Compound ID | Substituent on 5-Phenyl Ring | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) | Moldock Score (kcal/mol) |
| 7a | H | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 | -156.20 |
| 7b | 4-F | 0.16 ± 0.011 | 0.011 ± 0.009 | 0.12 ± 0.011 | 0.11 ± 0.009 | Not Reported |
| 7c | 4-Cl | 0.19 ± 0.013 | 0.13 ± 0.011 | 0.17 ± 0.013 | 0.15 ± 0.012 | Not Reported |
| 7d | 4-Br | 0.21 ± 0.015 | 0.15 ± 0.012 | 0.19 ± 0.014 | 0.17 ± 0.013 | Not Reported |
| 7i | 4-CH₃ | 1.11 ± 0.53 | 1.98 ± 0.79 | 1.17 ± 0.57 | 1.15 ± 0.56 | Not Reported |
| 7j | 3,5-(NO₂)₂ | Not Reported | Not Reported | Not Reported | Not Reported | -157.88 |
Table 2: Comparative Docking Scores of 1,2,4-Oxadiazole Derivatives Against EGFR Tyrosine Kinase [7]
| Compound Class | Docking Score Range (kcal/mol) |
| Amide-containing derivatives | -7.19 to -7.57 |
| Other tested derivatives | -6.26 to -7.80 |
| Specific Derivative (IIe) | -7.89 |
Experimental Protocols
A generalized workflow for molecular docking studies of 5-phenyl-1,2,4-oxadiazole derivatives is presented below. This protocol is based on commonly used software and methodologies in the field.
I. Preparation of Target Protein
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17; Tubulin, PDB ID: 1SA0) from the Protein Data Bank (PDB).[7][8]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Repair any missing residues or atoms using modeling software.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
II. Preparation of Ligands
-
Ligand Sketching and Optimization:
-
Draw the 2D structures of the 5-phenyl-1,2,4-oxadiazole derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
-
Ligand File Preparation:
-
Define the rotatable bonds in the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand structures in the appropriate format (e.g., PDBQT).
-
III. Molecular Docking Simulation
-
Grid Box Generation:
-
Define the active site of the target protein based on the co-crystallized ligand or from literature reports.
-
Generate a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) should be set to cover all potential binding modes.
-
-
Docking Algorithm:
-
Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm is commonly used in AutoDock.[4]
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
-
Execution of Docking:
-
Run the molecular docking simulation using software such as AutoDock Vina or Molegro Virtual Docker.[6]
-
IV. Analysis of Docking Results
-
Binding Energy and Pose Selection:
-
Analyze the output files to obtain the binding energies (or docking scores) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Interaction Analysis:
-
Visualize the best-docked pose of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
-
Visualizations
Diagram 1: General Workflow for Molecular Docking Studies
Caption: A generalized workflow for in silico molecular docking studies.
Diagram 2: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by 5-phenyl-1,2,4-oxadiazole derivatives.
References
- 1. Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I observe significant amounts of starting material (benzamidoxime). What is the likely cause?
A1: Low yields with the recovery of the starting amidoxime often point to the hydrolysis of the O-acyl amidoxime intermediate. This is a common side reaction, especially if there is moisture in the reaction setup.[1] Chloroacetyl chloride is also highly susceptible to hydrolysis, which would consume it before it can react with the benzamidoxime.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried) before use. Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride to ensure its reactivity.
Q2: I have a major by-product with a mass corresponding to the benzamidoxime plus a chloroacetyl group. What is this compound and how can I minimize it?
A2: This by-product is likely the O-(chloroacetyl)benzamidoxime, the intermediate that forms before the final cyclization to the 1,2,4-oxadiazole.[1] Its accumulation is one of the most common reasons for incomplete conversion. The cyclodehydration step often requires specific conditions to proceed efficiently.[1]
Troubleshooting Steps:
-
Thermal Cyclization: Ensure adequate heating for the cyclization step. Refluxing in a solvent like toluene is a common method.[2]
-
Sufficient Reaction Time: The cyclization step may require several hours. A typical procedure suggests refluxing in toluene for 12 hours.[2]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate and the formation of the final product.
Q3: My final product seems to be contaminated with an isomer. What could it be?
A3: While less common under standard thermal conditions, 3,5-substituted 1,2,4-oxadiazoles can undergo rearrangement to other heterocyclic systems, such as other oxadiazole isomers or different heterocycles altogether.[1] The Boulton-Katritzky rearrangement is a known thermal rearrangement for some 1,2,4-oxadiazoles, which can be facilitated by acid or moisture.[1]
Troubleshooting Steps:
-
Avoid Acidic Workup: If you suspect a rearrangement, consider using a neutral or slightly basic workup procedure.
-
Control Temperature: Avoid excessive heating during the reaction and purification steps.
-
Spectroscopic Analysis: Use NMR and MS to characterize the isomeric impurity and compare the data with known rearrangement products of 1,2,4-oxadiazoles.
By-product Summary
While precise quantitative data for every synthesis can vary, the following table summarizes the common by-products and their potential prevalence in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
| By-product | Chemical Name | Typical Prevalence | Reason for Formation | Mitigation Strategy |
| Uncyclized Intermediate | O-(chloroacetyl)benzamidoxime | Can be a major impurity (product conversions reported between 51-92% in related syntheses, implying the intermediate can be a significant portion of the remaining mass)[3] | Incomplete cyclodehydration. | Ensure sufficient heating (reflux) and reaction time for the cyclization step. |
| Hydrolysis Product 1 | Benzamidoxime | Minor to major, depending on conditions. | Hydrolysis of the O-acyl amidoxime intermediate. | Use anhydrous solvents and an inert atmosphere. |
| Hydrolysis Product 2 | Chloroacetic acid | Minor to major, depending on conditions. | Hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and an inert atmosphere; use high-quality chloroacetyl chloride. |
| Rearrangement Products | Isomeric heterocycles | Typically minor under standard conditions. | Thermally or acid-catalyzed Boulton-Katritzky rearrangement.[1] | Avoid acidic conditions and excessive heat. |
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound based on common literature procedures.
Materials:
-
Benzamidoxime
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Chloroacetyl chloride
-
Toluene
Procedure:
-
Acylation: In a dried reaction flask under an inert atmosphere, dissolve benzamidoxime in anhydrous dichloromethane. Add triethylamine to the solution. Cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours.
-
Cyclization: Remove the dichloromethane under reduced pressure. Add toluene to the residue.
-
Heat the toluene mixture to reflux and maintain reflux for approximately 12 hours.[2]
-
Workup and Purification: After cooling to room temperature, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing common issues.
Synthetic Pathway and By-product Formation
Caption: Synthetic pathway and formation of common by-products.
References
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and effective method is the two-step synthesis starting from benzamidoxime and chloroacetyl chloride. This process involves the initial acylation of benzamidoxime, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring. A reported yield for this method is as high as 99% under specific conditions.[1]
Q2: Are there alternative synthetic routes available?
A2: Yes, several other methods for synthesizing 1,2,4-oxadiazoles have been developed and could be adapted for this specific compound. These include one-pot syntheses from nitriles and hydroxylamine, and room temperature cyclizations using catalysts like tetrabutylammonium fluoride (TBAF).[2][3] Microwave-assisted synthesis has also been shown to be effective for the rapid production of 1,2,4-oxadiazoles.[4]
Q3: What are the key reaction parameters to control for a high yield?
A3: To achieve a high yield, it is crucial to control the following parameters:
-
Purity of Starting Materials: Ensure that the benzamidoxime and chloroacetyl chloride are of high purity and free from moisture.
-
Stoichiometry: Precise control of the molar ratios of the reactants and base is essential.
-
Temperature: The reaction temperature, both during the initial acylation and the subsequent cyclization, significantly impacts the reaction rate and the formation of side products.
-
Solvent: The choice of an appropriate aprotic solvent is critical for both reaction stages.
Q4: How can I purify the final product?
A4: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials: Moisture or impurities in benzamidoxime or chloroacetyl chloride can inhibit the reaction. | Ensure starting materials are pure and anhydrous. |
| Inefficient cyclization: The O-acylamidoxime intermediate may not be converting to the final product. | Increase the reflux time or temperature. Consider using a higher-boiling solvent like xylene. For room temperature reactions, ensure the catalyst (e.g., TBAF) is active. | |
| Incorrect base: The base may not be strong enough or may be participating in side reactions. | Use a non-nucleophilic base like triethylamine. Ensure the correct stoichiometry of the base is used. | |
| Presence of Multiple Spots on TLC | Incomplete reaction: Starting materials or the O-acylamidoxime intermediate may still be present. | Monitor the reaction progress closely using TLC. Extend the reaction time if necessary. |
| Formation of side products: The reactive chloromethyl group can lead to side reactions. Under certain nucleophilic conditions, such as with potassium cyanide, this group can undergo further reactions.[5] | Use non-nucleophilic reagents and control the reaction temperature to minimize side reactions. | |
| Hydrolysis of the product: The 1,2,4-oxadiazole ring or the chloromethyl group can be sensitive to hydrolysis. | Ensure anhydrous conditions throughout the reaction and work-up. | |
| Difficulty in Product Isolation/Purification | Product is an oil: The product may not crystallize easily. | Attempt purification by column chromatography. |
| Co-elution of impurities: Impurities may have similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. For recrystallization, try different solvent systems. |
Data Presentation
Table 1: Comparison of General Synthetic Conditions for 1,2,4-Oxadiazoles
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Yield Range | Reference |
| Two-Step (High Temperature) | Amidoxime, Acyl Chloride | Triethylamine | Dichloromethane, Toluene | Reflux | Good to Excellent (up to 99% reported for the target compound) | [1] |
| Two-Step (Room Temp) | Amidoxime, Acyl Chloride | TBAF | THF | Room Temperature | Poor to Excellent (<5% to 98%) | [4] |
| One-Pot (Superbase) | Amidoxime, Ester | NaOH | DMSO | Room Temperature | Poor to Excellent (11-90%) | [4] |
| Microwave-Assisted | Amidoxime, Acyl Chloride | K2CO3 | Dichloromethane | Microwave Irradiation | Good to Excellent | [4][6] |
Experimental Protocols
High-Yield Two-Step Synthesis of this compound[1]
Step 1: Acylation of Benzamidoxime
-
In a round-bottom flask, dissolve benzamidoxime (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Step 2: Cyclodehydration
-
Once the acylation is complete, remove the dichloromethane under reduced pressure.
-
Add toluene to the residue.
-
Reflux the mixture for 12 hours.
-
After cooling, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the high-yield synthesis of the target compound.
References
- 1. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the cyclization of O-acyl amidoximes
Welcome to the technical support center for the cyclization of O-acyl amidoximes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the synthesis of 1,2,4-oxadiazoles and related heterocycles. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclization of O-acyl amidoximes?
The most widely employed method for converting O-acyl amidoximes to 1,2,4-oxadiazoles is through cyclodehydration.[1][2] This can be achieved under basic, thermal, or oxidative conditions. Base-catalyzed cyclization, particularly using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or alkali metal hydroxides (NaOH, KOH) in dimethyl sulfoxide (DMSO), is a popular choice due to its efficiency and mild reaction conditions, often proceeding at room temperature.[3][4]
Q2: Should I isolate the O-acyl amidoxime intermediate before cyclization?
Whether to isolate the O-acyl amidoxime intermediate depends on the specific synthetic route and substrate.
-
Two-Step Protocol: In many cases, isolating the O-acyl amidoxime after the acylation of the amidoxime is beneficial.[3] This allows for purification of the intermediate, which can lead to a cleaner cyclization reaction and higher yields of the final 1,2,4-oxadiazole.[3]
-
One-Pot Synthesis: One-pot procedures, where the acylation and cyclization occur in the same reaction vessel without isolation, offer a more streamlined process.[1][3] Systems like NaOH/DMSO can facilitate both the O-acylation and the subsequent cyclocondensation at room temperature.[3][5] However, this approach may require more careful optimization to minimize side reactions.
Q3: What are the typical reaction conditions for base-catalyzed cyclization?
Typical conditions for base-catalyzed cyclization vary depending on the chosen base and solvent system. Below is a summary of common conditions:
| Base | Solvent | Temperature | Typical Reaction Time |
| TBAF (Tetrabutylammonium Fluoride) | THF (Tetrahydrofuran) | Room Temperature | 1 - 16 hours[3] |
| NaOH (Sodium Hydroxide) | DMSO (Dimethyl Sulfoxide) | Room Temperature | 10 - 20 minutes to 16 hours[3][4] |
| KOH (Potassium Hydroxide) | DMSO (Dimethyl Sulfoxide) | Room Temperature | Varies, often rapid[4] |
| LiOH (Lithium Hydroxide) | DMSO (Dimethyl Sulfoxide) | Room Temperature | 4 - 16 hours[4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of O-acyl amidoximes.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Possible Causes & Solutions
-
Incomplete Cyclization: The reaction may not have reached completion.
-
Solution: For thermally promoted cyclizations, ensure the temperature is high enough (refluxing in a high-boiling solvent like toluene or xylene may be necessary).[1] For base-mediated reactions, consider increasing the reaction time or switching to a more potent base/solvent system, such as a "superbase" system like NaOH/DMSO.[6]
-
-
Hydrolysis of the O-Acyl Amidoxime: The presence of water can lead to the cleavage of the ester linkage in your starting material, a common side reaction.[2][4]
-
Substrate-Specific Side Reactions: Certain functional groups on your starting material can interfere with the desired reaction. For example, O-acyl amidoximes with terminal double bonds might undergo anionic polymerization with strong bases like KOH.[4]
-
Poor Choice of Solvent: The solvent plays a crucial role in the reaction's success.
-
Solution: Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations. Protic solvents such as water or methanol are often unsuitable as they can lead to hydrolysis.[6]
-
Problem 2: Significant Formation of Side Products
Possible Causes & Solutions
-
Hydrolysis Product is Observed: The major side product is often the starting amidoxime, resulting from the hydrolytic cleavage of the O-acyl amidoxime.[2][4]
-
Solution: As mentioned previously, ensure strictly anhydrous conditions. Minimize reaction time and temperature where possible to reduce the likelihood of this side reaction.[6]
-
-
Formation of Isomers or Other Heterocyclic Systems: Your analytical data (NMR, MS) may indicate the presence of an unexpected isomer.
-
Solution: This could be due to a Boulton-Katritzky rearrangement, a thermal process that can occur in 3,5-disubstituted 1,2,4-oxadiazoles.[6] This rearrangement can be facilitated by acid or moisture. Ensure your reaction and workup conditions are neutral or basic and anhydrous to minimize this possibility.
-
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Cyclization using an Alkali Metal Hydroxide in DMSO
-
To a solution of the O-acyl amidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add the powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.1 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 10-20 minutes).[4]
-
Upon completion, pour the reaction mixture into cold water (20 mL).
-
If a precipitate forms, collect the solid product by filtration, wash it with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
Protocol 2: General Procedure for Base-Catalyzed Cyclization using TBAF in THF
-
Dissolve the O-acyl amidoxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Guides
Caption: General experimental workflow for the base-catalyzed cyclization of O-acyl amidoximes.
Caption: Troubleshooting logic for addressing low product yield in O-acyl amidoxime cyclization.
References
challenges in the scale-up synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete acylation of benzamidoxime. 2. Inefficient cyclodehydration of the O-acyl amidoxime intermediate. 3. Degradation of the starting materials or product. 4. Sub-optimal reaction temperature. | 1. Ensure the chloroacetyl chloride is of high purity and added slowly, preferably at a low temperature (e.g., 0-5 °C), to control the exothermic reaction. Use of a suitable base like triethylamine is critical to neutralize the HCl byproduct. 2. For thermal cyclization, ensure adequate and uniform heating. Refluxing in a solvent like toluene is a common approach. On a larger scale, jacketed reactors are essential for consistent temperature control. 3. Use anhydrous solvents and reagents to prevent hydrolysis of the acyl chloride and the intermediate. The chloromethyl group can be reactive, so minimizing reaction time and temperature where possible is advised. 4. Optimize the temperature for both the acylation and cyclization steps. Overheating during cyclization can lead to decomposition and side reactions. |
| Formation of Significant Side Products/Impurities | 1. Hydrolysis of chloroacetyl chloride or the O-acyl amidoxime intermediate. 2. Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole ring. 3. Dimerization or polymerization of intermediates. | 1. Maintain strict anhydrous conditions throughout the process. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). 2. This rearrangement can be catalyzed by acid or heat. Use neutral or slightly basic conditions for work-up and purification. Avoid prolonged exposure to high temperatures. 3. Control the rate of addition of reagents and maintain a homogeneous reaction mixture with efficient stirring, especially at larger scales. |
| Difficulties in Product Isolation and Purification | 1. The product is an oil or fails to crystallize. 2. Co-elution of impurities during column chromatography. 3. Poor recovery from recrystallization. | 1. If the product oils out, try a solvent swap to a less polar solvent to induce precipitation. Seeding with a small crystal of pure product can also initiate crystallization. 2. Optimize the solvent system for chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 3. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for similar compounds include ethanol or mixtures of ethanol and water. |
| Scale-Up Issues | 1. Poor heat transfer in larger reactors leading to localized overheating and side reactions. 2. Inefficient mixing resulting in non-homogeneous reaction and lower yields. 3. Challenges in handling and transferring larger quantities of hazardous materials. | 1. Utilize jacketed reactors with precise temperature control. A controlled rate of reagent addition is crucial to manage the exothermicity of the acylation step. 2. Employ overhead mechanical stirrers and ensure the impeller design is appropriate for the reactor geometry and reaction mixture viscosity. 3. Conduct a thorough process safety review before scale-up. Use appropriate personal protective equipment (PPE), and consider closed-system transfers for corrosive or toxic reagents like chloroacetyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method involves the reaction of benzamidoxime with chloroacetyl chloride to form an O-acyl amidoxime intermediate, which then undergoes thermal cyclodehydration to yield the final product.[1] This two-step, one-pot synthesis is generally amenable to scale-up with appropriate process controls.
Q2: What are the primary safety hazards associated with the scale-up of this synthesis?
A2: The key safety concerns include:
-
Corrosive and Lachrymatory Reagents: Chloroacetyl chloride is highly corrosive and a lachrymator.[2] Handling should be done in a well-ventilated fume hood with appropriate PPE, including gloves, goggles, and a face shield.
-
Exothermic Reactions: The acylation of benzamidoxime is exothermic and can lead to a runaway reaction if the addition of chloroacetyl chloride is not controlled, especially at a larger scale.
-
Thermal Stability: While 1,2,4-oxadiazoles are generally stable, the presence of the chloromethyl group may affect the thermal stability of the final compound. A thermal hazard assessment is recommended before large-scale synthesis.
Q3: How can I improve the purity of my final product on a larger scale?
A3: To enhance purity during scale-up, consider the following:
-
High-Purity Starting Materials: Use high-quality benzamidoxime and chloroacetyl chloride to minimize the introduction of impurities from the start.
-
Controlled Work-up: A carefully executed aqueous quench and extraction can remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is often the most effective method for purification at scale. Experiment with different solvent systems to find one that provides good recovery and high purity.[3]
-
Filtration and Washing: Ensure the filtered solid is washed thoroughly with a cold, appropriate solvent to remove residual mother liquor containing impurities.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For final product purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended to quantify the main product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the target molecule.[1]
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzamidoxime (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the benzamidoxime is consumed.
-
Cyclization: Remove the dichloromethane under reduced pressure.
-
Add toluene to the residue and heat the mixture to reflux (approximately 110 °C) for 8-12 hours, monitoring by TLC for the formation of the product.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Visualizations
Experimental Workflow
References
purification strategies for removing unreacted benzamidoxime
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of benzamidoxime, a crucial intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzamidoxime from a reaction mixture?
A1: The primary strategies for purifying products from unreacted benzamidoxime include liquid-liquid extraction, recrystallization, and column chromatography. The choice of method depends on the scale of the reaction, the nature of the desired product and impurities, and the required final purity.
Q2: How can I use liquid-liquid extraction to separate my product from benzamidoxime?
A2: An effective method involves acid-base extraction. Benzamidoxime, being basic, can be protonated with an acid and extracted into an aqueous layer. A typical procedure involves dissolving the crude reaction mixture in an organic solvent like methyl-t-butylether (MTBE) and extracting with dilute hydrochloric acid.[1] The product may remain in the organic layer, while the benzamidoxime salt moves to the aqueous layer. The layers are then separated.
Q3: What is a suitable solvent for recrystallizing benzamidoxime?
A3: Benzamidoxime can be effectively recrystallized from hot water or ethanol.[2] The principle is to dissolve the crude material in a minimum amount of hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solvent.
Q4: When is column chromatography the preferred method for purification?
A4: Column chromatography is ideal for separating complex mixtures or when high purity is essential.[2][3][4][5] For benzamidoxime-related purifications, silica gel is a common stationary phase, and a mobile phase of hexane and ethyl acetate in varying ratios is often effective.[3][6]
Q5: Are there any other techniques to improve the purity of my final product?
A5: Yes, treatment with activated carbon can be used to remove colored impurities.[7] This is typically done by adding a small amount of activated carbon to the solution of the crude product, followed by filtration to remove the carbon and adsorbed impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction mixtures containing unreacted benzamidoxime.
| Problem | Possible Cause | Suggested Solution |
| Low recovery after extraction | Incomplete extraction or product partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure it is in the optimal range for separating your compound from benzamidoxime. |
| Product precipitates during extraction | The product may be insoluble in the chosen organic solvent at the working temperature. | Try a different extraction solvent or perform the extraction at a slightly elevated temperature (if the compounds are stable). |
| Oiling out during recrystallization | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] |
| Poor separation in column chromatography | The solvent system (mobile phase) is not optimal. | Systematically test different solvent polarities using Thin Layer Chromatography (TLC) to find a system that provides good separation between your product and benzamidoxime.[3] An Rf value between 0.2 and 0.4 for the target compound is often ideal for column separation.[3] |
| Streaking of compounds on TLC/column | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a modifier like triethylamine to the eluent to reduce strong interactions with the acidic silica gel.[9] Ensure the ratio of silica gel to crude material is at least 30:1 (w/w).[3] |
Quantitative Data Summary
The following table summarizes reported yields and purities for benzamidoxime synthesis and purification.
| Purification Method | Product | Yield (%) | Purity (%) | Reference |
| Acid-Base Extraction | 2,3-difluoro-6-trifluoromethylbenzamidoxime | 78 | 98.7 | [1] |
| Precipitation/Filtration | Benzamidoxime | 80.2 | 98.3 | [7] |
| Precipitation/Filtration | Benzamidoxime | 86.2 | 98.7 | [7] |
| Extraction/Distillation | p-Aminobenzamidine | 95 | 99.3 | [10] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the removal of unreacted benzamidoxime using an acid-base extraction method.
-
Dissolution: Dissolve the crude reaction mixture in methyl-t-butylether (MTBE).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 7% hydrochloric acid. Repeat the extraction two more times. The unreacted benzamidoxime will move into the aqueous layer as its hydrochloride salt.
-
Combine and Neutralize: Combine the aqueous layers and cool to below 15°C. Neutralize the solution with a 28% sodium hydroxide aqueous solution.
-
Back Extraction: Extract the neutralized aqueous solution with fresh MTBE. Repeat the extraction. The purified benzamidoxime will now be in the organic layer.
-
Wash and Concentrate: Combine the organic layers, wash with water, and then concentrate under reduced pressure to obtain the purified benzamidoxime.[1]
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of benzamidoxime by recrystallization.
-
Dissolution: In a fume hood, place the crude benzamidoxime in an Erlenmeyer flask. Add a minimal amount of hot water or ethanol and heat gently while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for purifying a reaction mixture containing benzamidoxime using column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using Thin Layer Chromatography (TLC). The ideal system will show good separation between the desired product and benzamidoxime.[3][6]
-
Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[3][9]
Visualizations
References
- 1. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My nucleophilic substitution reaction on this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low or no product yield in nucleophilic substitution reactions involving chloromethyl oxadiazoles can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Reagent Quality: Ensure the starting material, this compound, is pure and has not degraded. Some chloromethyl-oxadiazole derivatives can be unstable over time, even under freezing conditions.[1] Verify the purity of your nucleophile and ensure it has not been oxidized or otherwise decomposed.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction. The following tables, derived from studies on structurally similar 5-(chloromethyl)-1,3,4-oxadiazole derivatives, can serve as a starting point for optimization.[2][3]
Table 1: Optimization of Reaction Conditions for N-Alkylation with Piperazine Derivatives [2][3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA | THF | rt | 16 | 37 |
| 2 | TEA | THF | rt | 16 | 35 |
| 3 | K₂CO₃ | THF | rt | 24 | 29 |
| 4 | DIPEA | THF | 50 | 16 | 48 |
| 5 | TEA | THF | 50 | 16 | 46 |
| 6 | K₂CO₃ | THF | 50 | 16 | 55 |
| 7 | DIPEA | ACN | rt | 16 | 36 |
| 8 | TEA | ACN | rt | 16 | 32 |
| 9 | K₂CO₃ | ACN | rt | 24 | 56 |
| 10 | Pyridine | THF | rt | 16 | 81 |
| 11 | Pyridine | ACN | rt | 16 | 77 |
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaH | DMSO | 0 °C to rt | 16 | 13 |
| 2 | NaH | THF | 0 °C to rt | 2 | 87 |
| 3 | DIPEA | DCE | 50 °C | 16 | traces |
| 4 | K₂CO₃ | ACN | 70 °C | 16 | traces |
| 5 | K₂CO₃ | DMF | 70 °C | 16 | traces |
| 6 | Cs₂CO₃ | ACN | 70 °C | 16 | traces |
| 7 | Cs₂CO₃ | DMF | 70 °C | 36 | 14 |
-
Side Reactions: Be aware of potential side reactions. For instance, prolonged reaction times or elevated temperatures can sometimes lead to lower yields.[2][3] The oxadiazole ring itself can be susceptible to cleavage under harsh basic or acidic conditions.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a nucleophilic substitution on this compound?
A1: Based on successful reactions with analogous compounds, a good starting point would be to use a moderate base like potassium carbonate (K₂CO₃) or pyridine in a polar aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) at room temperature. For instance, the reaction of a similar chloromethyl-oxadiazole with piperazine derivatives gave a high yield using pyridine in THF at room temperature for 16 hours.[2][3] For thiol nucleophiles, potassium carbonate in DMF has been used effectively.[4]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This will allow you to observe the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Q3: Are there any known stability issues with the starting material?
A3: Yes, some chloromethyl-oxadiazole derivatives have been reported to be unstable over time, with degradation observed even when stored at 0–5 °C for 24 hours.[1] It is advisable to use freshly prepared or purified this compound for the best results.
Q4: What purification methods are typically used for the products?
A4: The crude product obtained after the reaction is typically purified by column chromatography on silica gel.[2][3] The choice of eluent will depend on the polarity of the product. For example, a gradient of ethyl acetate in heptane has been successfully used.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile
This protocol is adapted from the synthesis of 5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-3-phenyl-1,2,4-oxadiazoles.[4]
-
To a solution of this compound (1 equivalent) in dimethylformamide (DMF), add the thiol nucleophile (1 equivalent) and potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Experimental Workflow for Thiol Substitution
Caption: Workflow for nucleophilic substitution with a thiol.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol is based on the optimized conditions for the reaction of a similar chloromethyl-oxadiazole with piperazine derivatives.[2][3]
-
Dissolve this compound (1 equivalent) in tetrahydrofuran (THF).
-
Add the amine nucleophile (1.1 equivalents) followed by pyridine (3 equivalents).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC and/or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane).
Signaling Pathway Analogy for Reaction Optimization
Caption: Key components influencing the nucleophilic substitution reaction.
References
preventing the hydrolysis of the chloromethyl group during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the chloromethyl group (–CH₂Cl) during synthesis, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is chloromethyl group hydrolysis and why is it a problem?
The chloromethyl group is susceptible to nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Hydrolysis is a specific instance of this where water acts as the nucleophile, converting the chloromethyl group (R-CH₂Cl) into a hydroxymethyl group (R-CH₂OH) and releasing hydrochloric acid (HCl). This is often an undesired side reaction that consumes the starting material, lowers the yield of the desired product, and the generated HCl can catalyze other unwanted reactions like polymerization.[1] The carbon atom in the chloromethyl group is electrophilic, making it a target for nucleophiles.[2]
Q2: What are the tell-tale signs that my chloromethyl group is hydrolyzing?
Several signs can indicate that hydrolysis is occurring during your reaction or work-up:
-
Low Product Yield: A significant decrease in the expected yield of your chloromethylated product.
-
Formation of Byproducts: Detection of the corresponding alcohol (R-CH₂OH) or, if an alcohol solvent is used, an ether (R-CH₂OR) in your reaction mixture via analytical methods like NMR, GC-MS, or LC-MS.
-
Change in pH: A noticeable decrease in the pH of the reaction mixture due to the formation of HCl.
-
Precipitate Formation: In some cases, the formation of insoluble salts if the generated HCl reacts with other components in the mixture.
Q3: What general reaction conditions are best for maintaining the stability of a chloromethyl group?
To prevent hydrolysis, the key is to create an environment that minimizes the presence and reactivity of nucleophiles, especially water.
-
Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere), and anhydrous solvents should be used.[3][4]
-
Inert Atmosphere: Conducting the reaction under a positive pressure of an inert gas like nitrogen or argon prevents atmospheric moisture from entering the system.[3][5]
-
Solvent Choice: Aprotic solvents (e.g., toluene, dichloromethane, THF) are generally preferred over protic solvents (like water, methanol, ethanol).[6]
-
Temperature Control: Lowering the reaction temperature can often slow down the rate of hydrolysis.
-
pH Control: Avoid strongly basic conditions, as hydroxide ions (OH⁻) are potent nucleophiles. Neutral or weakly acidic conditions are generally safer.
Q4: Are there specific reagents or conditions I should avoid when working with chloromethyl groups?
Yes. You should exercise extreme caution with the following:
-
Water and Protic Solvents: Even trace amounts can cause hydrolysis.[3][4] Ensure all reagents and solvents are anhydrous.
-
Strong Aqueous Bases: Reagents like sodium hydroxide or potassium hydroxide in aqueous solutions will rapidly hydrolyze the chloromethyl group.
-
Strong Nucleophiles: Amines, alkoxides, and other strong nucleophiles will readily displace the chloride. If the desired reaction involves a different part of the molecule, the chloromethyl group may need to be protected or the reaction sequence altered.
Q5: Is it ever possible to use a base in a reaction with a chloromethyl group?
Yes, but it requires specific strategies. Strong bases like potassium hydroxide can be used if the chloromethyl group is shielded from them. One effective method is Phase-Transfer Catalysis (PTC) . In a PTC system, the reaction occurs in a biphasic mixture (e.g., an aqueous solution of base and an organic solvent like toluene containing the substrate). The phase-transfer catalyst shuttles the base into the organic phase in a controlled manner, allowing it to react where needed without causing wholesale hydrolysis of the chloromethyl group.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield; Alcohol Byproduct Detected | Hydrolysis from Water Contamination: Trace moisture in glassware, solvents, or starting materials is quenching the reaction. | 1. Dry Equipment Rigorously: Oven-dry all glassware (e.g., at 120°C overnight) and cool under an inert gas stream or in a desiccator immediately before use.[3] 2. Use Anhydrous Solvents: Use freshly distilled solvents from a suitable drying agent or commercially available anhydrous solvents from a sealed bottle.[3] 3. Work Under Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction time.[3][5] |
| Formation of Polymeric Material or Unidentified Side Products | Acid-Catalyzed Side Reactions: HCl released from partial hydrolysis of the chloromethyl group can act as a catalyst for polymerization or other degradation pathways.[1] | 1. Strictly Enforce Anhydrous Conditions: The primary goal is to prevent the formation of HCl in the first place (see above). 2. Add an Acid Scavenger: If compatible with your desired reaction, consider adding a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, 2,6-lutidine) to neutralize any trace HCl that may form. |
| Reaction Fails During Work-up | Hydrolysis During Aqueous Quench/Extraction: The chloromethyl group is sensitive to the aqueous conditions used in standard work-up procedures. | 1. Use a Controlled Quench: Quench the reaction at a low temperature (e.g., 0°C) by slowly adding a saturated aqueous solution of a mild reagent like ammonium chloride instead of a strong acid or base.[5] 2. Minimize Contact Time: Perform extractions quickly and avoid letting the organic layer sit with the aqueous layer for extended periods. 3. Use Brine Washes: Wash the organic layer with saturated NaCl solution to help remove water more effectively before drying with an agent like MgSO₄ or Na₂SO₄. |
Data and Protocols
Quantitative Data Summary
The stability of a chloromethyl group is highly dependent on the chosen synthetic route. The following table compares two distinct methods for synthesizing p-chloromethyl styrene, highlighting the vast difference in reaction conditions.
Table 1: Comparison of Synthesis Conditions for p-Chloromethyl Styrene
| Parameter | Phase-Transfer Catalysis Method | High-Temperature Gas-Phase Method |
|---|---|---|
| Primary Reactants | p-chloromethyl-α-bromoethylbenzene, KOH[7][8] | p-methylstyrene, Cl₂[9] |
| Solvent/Medium | Toluene (Biphasic with water)[7][8] | Carbon Tetrachloride (Solvent), Nitrogen (Carrier Gas)[9] |
| Temperature | 30-40°C[8] | 180-220°C[9] |
| Key Advantage | Mild reaction conditions, low energy consumption.[7][8] | Avoids aqueous conditions entirely. |
| Yield | ~95%[7] | High conversion, but requires distillation from unreacted starting material.[9] |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup to Prevent Hydrolysis
This protocol outlines best practices for any synthesis involving a sensitive chloromethyl group.
1. Glassware Preparation:
- Clean and assemble all necessary glassware (round-bottomed flask, condenser, dropping funnel, etc.).
- Place the assembled glassware in an oven at >120°C for at least 4 hours (preferably overnight).
- Quickly assemble the hot glassware and immediately place it under a positive pressure of an inert gas (nitrogen or argon) while it cools to room temperature. This process is known as "flame-drying" if done with a heat gun or torch, followed by cooling under an inert atmosphere.
2. Reagent and Solvent Handling:
- Use only commercially available anhydrous solvents stored over molecular sieves or freshly distilled from an appropriate drying agent.
- Transfer solvents and liquid reagents using dry syringes or cannulas under inert atmosphere.
- Ensure solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.
3. Reaction Execution:
- Maintain a gentle, positive flow of inert gas through the apparatus for the entire duration of the reaction. Use an oil bubbler or a similar device to monitor the gas flow.
- If adding reagents dropwise, do so slowly to control any exothermic processes that could accelerate hydrolysis.
- Monitor the reaction by TLC or another appropriate method to avoid unnecessarily long reaction times.
4. Work-up and Purification:
- Cool the reaction to 0°C before quenching.
- Quench the reaction by slowly adding a pre-cooled, saturated aqueous solution of NH₄Cl.[5] Avoid using pure water or strong acids/bases directly.
- Separate the layers promptly. Wash the organic layer with brine to remove bulk water, then dry thoroughly over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
- Remove the solvent under reduced pressure. Purify the product using non-aqueous methods like distillation or chromatography with anhydrous solvents.
Visual Guides
Experimental and Logical Workflows
The following diagrams illustrate key workflows and decision-making processes for handling chloromethyl groups.
Caption: Workflow for Preventing Chloromethyl Group Hydrolysis.
Caption: Competing Reaction Pathways for a Chloromethyl Group.
Caption: Troubleshooting Logic for Suspected Hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chempanda.com [chempanda.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis method of p-chloromethyl styrene - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110452089A - The synthetic method of p-chloromethyl styrene - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
side reactions of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole with common solvents
This guide provides troubleshooting advice and frequently asked questions regarding potential side reactions of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole with common laboratory solvents. This information is intended for researchers, scientists, and professionals in drug development to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a new, more polar impurity by TLC/LC-MS after stirring this compound in methanol at room temperature for an extended period. What could this be?
A1: It is highly probable that you are observing the product of methanolysis. The chloromethyl group is an electrophilic site susceptible to nucleophilic attack by the solvent. In the presence of methanol, a substitution reaction can occur, leading to the formation of 3-(Methoxymethyl)-5-phenyl-1,2,4-oxadiazole.
Troubleshooting:
-
Minimize Reaction Time: If using methanol as a solvent, keep the reaction time to a minimum.
-
Lower Temperature: If the reaction conditions permit, conduct the experiment at a lower temperature to reduce the rate of solvolysis.
-
Alternative Solvent: Consider using a less nucleophilic solvent if compatible with your reaction chemistry.
Q2: My reaction in water or a mixture of organic solvent and water is showing the formation of a byproduct with a mass increase of 18 amu and the loss of HCl. What is this side product?
A2: This observation is consistent with the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole. Water, although a weak nucleophile, can react with the activated chloromethyl group, especially at elevated temperatures or over long reaction times.
Troubleshooting:
-
Anhydrous Conditions: If water is not a reactant, ensure your reaction is run under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The rate of hydrolysis can be pH-dependent. Buffering the reaction mixture may help to minimize this side reaction if your protocol allows.
Q3: I am running a reaction in DMSO at a high temperature and notice decomposition of my starting material. What are the possible side reactions?
A3: While the 1,2,4-oxadiazole ring is generally stable, high temperatures in the presence of solvents like DMSO can lead to complex decomposition pathways. One possibility is the reaction of the chloromethyl group with DMSO, which can lead to the formation of an intermediate that can undergo further reactions. Additionally, the inherent stability of the oxadiazole ring can be compromised under harsh thermal conditions.
Troubleshooting:
-
Temperature Limit: Whenever possible, keep the reaction temperature below 100-120°C when using DMSO.
-
Alternative Solvents: For high-temperature reactions, consider more inert solvents like sulfolane, toluene, or xylenes if they are suitable for your reaction.
Q4: Can I use DMF as a solvent for reactions with this compound at elevated temperatures?
A4: Caution is advised when using DMF at elevated temperatures. DMF can decompose to generate dimethylamine, which is nucleophilic and can react with the chloromethyl group to form 3-((Dimethylamino)methyl)-5-phenyl-1,2,4-oxadiazole.
Troubleshooting:
-
Solvent Purity: Use high-purity, anhydrous DMF.
-
Temperature and Time: Minimize both the reaction temperature and duration.
-
Scavengers: In some cases, adding a non-nucleophilic base can scavenge any acidic byproducts that might accelerate DMF decomposition, but this must be compatible with your primary reaction.
Summary of Potential Side Reactions and Products
| Solvent | Potential Side Product Name | Chemical Structure of Side Product | Conditions Favoring Formation |
| Water (H₂O) | 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole | C₉H₈N₂O₂ | Prolonged reaction times, elevated temperatures, presence of acids or bases. |
| Methanol (CH₃OH) | 3-(Methoxymethyl)-5-phenyl-1,2,4-oxadiazole | C₁₀H₁₀N₂O₂ | Elevated temperatures, extended reaction times. |
| Ethanol (C₂H₅OH) | 3-(Ethoxymethyl)-5-phenyl-1,2,4-oxadiazole | C₁₁H₁₂N₂O₂ | Similar to methanol, but potentially slower due to steric hindrance. |
| Dimethylformamide (DMF) | 3-((Dimethylamino)methyl)-5-phenyl-1,2,4-oxadiazole | C₁₁H₁₃N₃O | High temperatures leading to DMF decomposition. |
Experimental Protocols
Protocol 1: Identification of Solvolysis Products by LC-MS
This protocol is designed to detect the formation of alcoholysis or hydrolysis products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add 100 µL of the stock solution to 900 µL of the solvent to be tested (e.g., methanol, ethanol, water).
-
Prepare a control sample by adding 100 µL of the stock solution to 900 µL of acetonitrile.
-
-
Incubation:
-
Gently agitate the vials and incubate them at the desired temperature (e.g., room temperature, 50°C, 80°C).
-
Take aliquots at various time points (e.g., 1h, 4h, 12h, 24h).
-
-
LC-MS Analysis:
-
Dilute the aliquots with the mobile phase if necessary.
-
Inject the samples into an LC-MS system.
-
Monitor for the appearance of new peaks and their corresponding mass-to-charge ratios (m/z).
-
Expected m/z for [M+H]⁺ of 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole: ~177.06
-
Expected m/z for [M+H]⁺ of 3-(Methoxymethyl)-5-phenyl-1,2,4-oxadiazole: ~191.08
-
Expected m/z for [M+H]⁺ of 3-(Ethoxymethyl)-5-phenyl-1,2,4-oxadiazole: ~205.09
-
-
Visualizations
Logical Troubleshooting Workflow for Unexpected Side Products
Caption: Troubleshooting workflow for identifying unexpected side products.
Potential Side Reaction Pathways
minimizing dimer formation in reactions with 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. The focus is on minimizing dimer formation and other side reactions during nucleophilic substitution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed in nucleophilic substitution reactions with this compound?
A1: The most prevalent side reaction is the formation of a dimer through self-nucleophilic substitution. This occurs when one molecule of this compound reacts with another, leading to the formation of a larger, unwanted byproduct and a reduction in the yield of the desired product.
Q2: What factors influence the rate of dimer formation?
A2: Several factors can promote dimer formation, including elevated temperatures, prolonged reaction times, high concentrations of the starting material, and the choice of base and solvent.[1][2]
Q3: How can I detect the formation of the dimer?
A3: Dimer formation can be monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The dimer will appear as a new spot on the TLC plate with a different Rf value than the starting material and the desired product. LC-MS analysis will show a peak with a mass corresponding to the dimer.
Q4: Are there any alternative reagents to this compound that are less prone to dimerization?
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product and a Significant Amount of an Unidentified Byproduct
Possible Cause: Dimerization of the starting material is a likely cause. Studies have shown that higher temperatures and extended reaction times can lead to lower yields of the desired product, which is often attributable to the formation of side products like dimers.[1][2]
Solutions:
-
Optimize Reaction Temperature: Maintain the reaction at room temperature. It has been observed that increasing the temperature can decrease the yield.[1][2]
-
Control Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dimerization.[1][2]
-
Adjust Reagent Concentration: Use a more dilute solution of this compound to reduce the probability of intermolecular reactions leading to the dimer.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For instance, in the alkylation of a piperazine derivative with a similar chloromethyl oxadiazole, using pyridine as the base in THF at room temperature gave a significantly higher yield compared to other bases and solvents.[1][2]
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
Possible Cause: Besides dimerization, other side reactions such as elimination or reaction with the solvent could be occurring. The choice of a strong, sterically hindered base might promote elimination, while nucleophilic solvents could compete with the desired nucleophile.
Solutions:
-
Base Selection: Use a non-nucleophilic base of appropriate strength. For many nucleophilic substitutions with this substrate, weaker bases like pyridine or potassium carbonate are preferred over stronger bases like sodium hydride, unless the nucleophile requires deprotonation with a strong base.[1][2]
-
Solvent Selection: Employ a non-nucleophilic, aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (ACN).[1][2] Avoid protic solvents like alcohols if the nucleophile is a stronger nucleophile than the solvent.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of a nucleophilic substitution reaction with a compound structurally similar to this compound, highlighting the importance of optimizing these parameters to minimize side reactions like dimerization.
Table 1: Optimization of Reaction Conditions for a Nucleophilic Substitution Reaction [1][2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA | THF | Room Temp. | 16 | 37 |
| 2 | TEA | THF | Room Temp. | 16 | 35 |
| 3 | K₂CO₃ | THF | Room Temp. | 24 | 29 |
| 4 | DIPEA | THF | 50 | 16 | 48 |
| 5 | TEA | THF | 50 | 16 | 46 |
| 6 | K₂CO₃ | THF | 50 | 16 | 55 |
| 7 | DIPEA | ACN | Room Temp. | 16 | 36 |
| 8 | TEA | ACN | Room Temp. | 16 | 32 |
| 9 | K₂CO₃ | ACN | Room Temp. | 24 | 56 |
| 10 | Pyridine | THF | Room Temp. | 16 | 81 |
| 11 | Pyridine | ACN | Room Temp. | 16 | 77 |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol is adapted from a successful synthesis with high yield and is recommended as a starting point to minimize dimer formation.[1][2]
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the nucleophile (1.1 equivalents) in anhydrous THF, add pyridine (3 equivalents).
-
Add this compound (1 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
Caption: Desired reaction versus dimer formation.
References
Validation & Comparative
comparing the reactivity of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole with benzyl bromide
Reactivity Analysis: 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole vs. Benzyl Bromide
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides an objective comparison of the reactivity of two benzylic-type halides: this compound and the archetypal benzyl bromide. This analysis is crucial for chemists selecting appropriate electrophiles for nucleophilic substitution reactions in drug discovery and materials science, where precise control over reactivity is paramount.
Structural and Electronic Properties
The reactivity of these compounds in nucleophilic substitution reactions is fundamentally governed by three factors: the nature of the leaving group, the stability of the reaction intermediate or transition state, and the electronic environment of the reactive carbon center.
| Feature | Benzyl Bromide | This compound | Impact on Reactivity |
| Structure | Phenyl ring attached to a bromomethyl group (-CH₂Br). | 5-phenyl-1,2,4-oxadiazole ring attached to a chloromethyl group (-CH₂Cl). | The group attached to the reactive center dictates the electronic environment and stability of intermediates. |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and thus a better leaving group than chloride, generally leading to faster reaction rates.[1][2][3] |
| Electronic Nature of the Aromatic System | The phenyl ring can stabilize an adjacent positive charge through resonance. | The 1,2,4-oxadiazole ring is strongly electron-withdrawing due to the high electronegativity of its two nitrogen and one oxygen atoms.[4][5][6] | This is the most critical difference, profoundly influencing the reaction mechanism. |
Mechanistic Pathways and Reactivity Comparison
The structural differences outlined above lead to distinct mechanistic preferences for each compound, which in turn dictates their relative reactivity under various conditions.
Benzyl Bromide is a versatile electrophile that can react via both Sₙ1 and Sₙ2 pathways.
-
Sₙ1 Pathway: In polar protic solvents, the C-Br bond can cleave to form a benzyl carbocation. This primary carbocation is significantly stabilized by resonance, delocalizing the positive charge across the phenyl ring. This stabilization makes the Sₙ1 route accessible, a feature not common for primary halides.
-
Sₙ2 Pathway: With strong nucleophiles in polar aprotic solvents, benzyl bromide readily undergoes a concerted Sₙ2 reaction. The phenyl ring also stabilizes the transition state.
This compound , in stark contrast, is heavily biased towards a single mechanistic pathway.
-
Sₙ1 Pathway (Disfavored): The formation of a carbocation adjacent to the 1,2,4-oxadiazole ring is highly energetically unfavorable. The ring's potent electron-withdrawing nature would intensely destabilize any developing positive charge on the methylene carbon.
-
Sₙ2 Pathway (Favored): This is the predominant, if not exclusive, mechanism. The electron-withdrawing character of the oxadiazole ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.
The diagram below illustrates the divergent mechanistic possibilities stemming from the electronic nature of the attached ring system.
Conclusion on Reactivity
Based on this analysis, benzyl bromide is the more reactive compound overall .
-
Superior Leaving Group: Bromide is inherently a better leaving group than chloride.[1][2]
-
Mechanistic Versatility: The ability of benzyl bromide to utilize a resonance-stabilized Sₙ1 pathway under appropriate conditions provides a low-energy reaction route that is inaccessible to the oxadiazole derivative.
-
Sₙ2 Competition: In a direct Sₙ2 reaction, the outcome is a contest between the better leaving group (Br⁻) of benzyl bromide and the more electrophilic carbon center of the oxadiazole derivative. In most common scenarios, the effect of the superior leaving group is dominant, making benzyl bromide more reactive even in Sₙ2 reactions.
Experimental Protocols
While no direct comparative kinetic studies are available in the literature, representative protocols for nucleophilic substitution reactions of each compound illustrate their typical use and the conditions required.
Protocol 1: Nucleophilic Substitution on this compound
This protocol is adapted from the reaction of substituted 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazoles with potassium cyanide.[7]
-
Reactants:
-
This compound (1.0 eq., 0.75 mmol)
-
Potassium Cyanide (KCN) (2.0 eq., 1.50 mmol)
-
Acetonitrile (CH₃CN) (20 mL)
-
-
Procedure:
-
Combine the this compound derivative and KCN in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 100°C and maintain for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Extract the resulting residue with dichloromethane (CH₂Cl₂), dry the organic layer over sodium sulfate (Na₂SO₄), and remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetonitrile derivative.
-
Protocol 2: Nucleophilic Substitution on Benzyl Bromide (Williamson Ether Synthesis)
This is a standard protocol for the reaction of benzyl bromide with an alkoxide.
-
Reactants:
-
Sodium Ethoxide (NaOEt) (1.1 eq.)
-
Ethanol (EtOH) (as solvent)
-
Benzyl Bromide (1.0 eq.)
-
-
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add benzyl bromide dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo to yield benzyl ethyl ether.
-
The workflow for a rigorous kinetic comparison of these two electrophiles is outlined below.
References
- 1. brainly.com [brainly.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers in Biological Activity
A deep dive into the pharmacological profiles of two prominent oxadiazole isomers reveals distinct and overlapping therapeutic potential, with nuances in their anticancer, antimicrobial, and anti-inflammatory activities.
Oxadiazole scaffolds are a cornerstone in medicinal chemistry, with the 1,2,4- and 1,3,4- isomers being the most extensively studied for their diverse biological activities.[1][2] These five-membered heterocyclic rings act as bioisosteres for amides and esters, enhancing pharmacological activity through interactions like hydrogen bonding.[1][3] This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear overview of their respective and combined therapeutic prospects.
While both isomers exhibit a broad spectrum of biological activities, the choice between them in drug design often hinges on the desired orientation of substituents and the specific interactions required for binding to a biological target.[2] The arrangement of nitrogen and oxygen atoms within the ring influences the molecule's electronic properties, stability, and ability to act as a hydrogen bond acceptor or donor, ultimately impacting its pharmacological profile.[4][5]
Quantitative Comparison of Biological Activities
The following tables summarize the reported in vitro activities of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against different biological targets. It is important to note that these are selected examples and direct comparisons should be made with caution as experimental conditions may vary between studies.
Anticancer Activity
Derivatives of both isomers have demonstrated significant potential as anticancer agents, acting through various mechanisms such as enzyme inhibition and cytotoxicity.[2]
| Isomer | Compound Class/ID | Target Cell Line(s) | Reported IC₅₀ (µM) |
| 1,2,4-Oxadiazole | Imidazopyrazine derivatives (16a, 16b) | MCF-7, A-549, A-375 | 0.22 - 1.56[2][6] |
| Isatin-based derivatives (17a) | Mantel cell lymphoma (MCL) | 0.4 - 1.5[2] | |
| Quinazoline-linked derivatives (13a, 13b) | MCF-7, MDA MB-231, A549, DU-145 | 0.011 - 0.76[6] | |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivatives | MCF-7, HCT-116, HepG2 | Potency greater than Doxorubicin in some cases[1][7] |
| 1,2,3-triazole hybrids (5c) | MCF-7, HCT-116, HepG2 | 1.1 - 2.6[7] | |
| Tetrazol amide derivatives (34b) | A549, MDA-MB-231, MCF-7 | 0.31 - 1.34[7] | |
| Hybrid | 1,2,4- and 1,3,4-oxadiazole linked (11b, 11g, 11h, 11i) | MCF-7, A549, MDA MB 231 | 0.34 - 2.45[8] |
Antimicrobial Activity
The oxadiazole scaffolds are integral to the development of new agents to combat antimicrobial resistance.[2]
| Isomer | Compound Class | Target Organism | Reported MIC |
| 1,2,4-Oxadiazole | 3-substituted 5-amino derivatives | Bacteria | Potent activity reported[1] |
| Trifluoromethyl pyridine derivatives (5u, 5v) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀: 19.04 - 28.82 µg/mL | |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivatives (14a, 14b) | Gram-positive and Gram-negative bacteria | Significant activity reported |
| Thioether derivatives | Staphylococcus aureus | MIC: 1.56 µg/mL for some derivatives[9] | |
| Quinoline hybrids (41a, 41b) | P. aeruginosa, E. coli, S. aureus | Stronger or comparable to ciprofloxacin[9] |
Enzyme Inhibition
Derivatives of both isomers have been developed as inhibitors for various enzymes, with applications in treating a range of diseases.[2]
| Isomer | Compound Class | Target Enzyme | Reported IC₅₀ (µM) |
| 1,2,4-Oxadiazole | Aryl carboxylic acid derivatives (13f, 26r) | SARS-CoV-2 PLpro | 1.0 - 1.8[10] |
| 1,3,4-Oxadiazole | Benzimidazole-based derivatives (32a-d) | α-glycosidase | 2.6 - 9.5[7] |
| 2,5-disubstituted derivatives (23a-c) | Monoamine oxidase B (MAO-B) | 0.039 - 0.066[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of the compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.[1]
-
Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10⁵ CFU/mL).[1]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[1]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate a typical workflow for evaluating the biological activity of novel compounds and the bioisosteric relationship between the two oxadiazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 10. ipbcams.ac.cn [ipbcams.ac.cn]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloromethyl-5-aryl-1,2,4-oxadiazole Derivatives
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-chloromethyl-5-aryl-1,2,4-oxadiazole derivatives, focusing on their potential as therapeutic and agrochemical agents. The information is tailored for researchers, scientists, and professionals in drug and pesticide development, with a focus on quantitative data and detailed experimental protocols.
Introduction to 3-Chloromethyl-5-aryl-1,2,4-oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal and agricultural chemistry due to its metabolic stability and ability to act as a bioisostere for esters and amides.[1] The 3-chloromethyl-5-aryl substitution pattern offers a reactive "handle" (the chloromethyl group) for further modification and a tunable "address" (the aryl group) to modulate physicochemical properties and target interactions. This guide consolidates SAR data from various studies to elucidate the impact of structural modifications on the biological activity of this scaffold, particularly in the contexts of anticancer and nematocidal activities.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-chloromethyl-5-aryl-1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the 5-aryl ring. The following sections compare the activities of various analogs against different biological targets.
Nematicidal Activity
Recent studies have explored 3-chloromethyl-5-aryl-1,2,4-oxadiazoles as potential nematicides, with promising activity against plant-parasitic nematodes like Bursaphelenchus xylophilus. The SAR in this area is primarily focused on substitutions on the 5-phenyl ring.
Key Findings:
-
Halogen Substitution: The introduction of a halogen at the 4-position of the phenyl ring is generally favorable for activity. A study found that the nematocidal activity against B. xylophilus followed the order: 4-F > 4-Cl > 4-Br, suggesting that smaller, more electronegative substituents enhance potency.[2]
-
Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups at the 4-position of the benzene ring tend to improve nematocidal activity.[2]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For instance, a methyl group at the 4-position resulted in significantly higher activity compared to a methyl group at the 2-position.[2]
-
The Chloromethyl Group: The presence of the chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring is crucial for enhancing nematocidal activity.[2]
Table 1: Comparison of Nematicidal Activity of 3-Chloromethyl-5-aryl-1,2,4-oxadiazole Derivatives against B. xylophilus
| Compound ID | 5-Aryl Substituent (Ar) | LC50 (µg/mL)[2] |
| A1 | 4-Fluorophenyl | 2.4 |
| A2 | 4-Chlorophenyl | 2.8 |
| A3 | 4-Bromophenyl | 3.3 |
| B1 | 4-Methylphenyl | 2.6 |
| B15 | 2-Methylphenyl | 31.9 |
Antibacterial Activity
A series of novel 1,2,4-oxadiazole derivatives, including a 3-phenyl-5-chloromethyl analog, were synthesized and evaluated for their antibacterial activity against rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae, Xoo) and bacterial leaf streak (Xanthomonas oryzae pv. oryzicola, Xoc).
Key Findings:
-
The compound 5r , identified as 3-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole, demonstrated strong antibacterial effects against Xoo with an EC50 value of 24.14 µg/mL, which was superior to the commercial controls bismerthiazol (77.46 µg/mL) and thiodiazole copper (99.31 µg/mL).[3]
-
The broader study indicated that the presence of a trifluoromethyl pyridine moiety linked to the 5-phenyl ring of the oxadiazole was a key structural feature for potent antibacterial activity.[3]
Table 2: Antibacterial Activity of Selected 3-Chloromethyl-5-aryl-1,2,4-oxadiazole Derivatives
| Compound ID | 5-Aryl Substituent | Target Organism | EC50 (µg/mL)[3] |
| 5r | 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl | Xanthomonas oryzae pv. oryzae (Xoo) | 24.14 |
| Bismerthiazol | (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 77.46 |
| Thiodiazole Copper | (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 99.31 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Nematicidal Activity Assay (Bursaphelenchus xylophilus)
This protocol is based on the methodology described for testing nematocidal activity against the pinewood nematode.[2]
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions are then made to achieve the final test concentrations.
-
Nematode Culture: B. xylophilus is cultured on a fungal mat of Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25 °C. The nematodes are harvested by washing the plates with distilled water.
-
Assay Procedure:
-
A 100 µL aliquot of the nematode suspension (containing approximately 100 nematodes) is added to each well of a 96-well plate.
-
1 µL of the test compound solution at various concentrations is added to each well. A control group is treated with 1 µL of DMSO.
-
The plates are incubated at 25 °C for 48 hours.
-
-
Data Analysis: After incubation, the number of dead nematodes is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle. The lethal concentration 50 (LC50) is calculated using probit analysis.
In Vitro Antibacterial Activity Assay (Xanthomonas oryzae pv. oryzae)
This protocol outlines the method used to evaluate the antibacterial activity against the causative agent of rice bacterial leaf blight.[3]
-
Bacterial Culture: Xanthomonas oryzae pv. oryzae (Xoo) is cultured on nutrient agar (NA) medium at 28 °C.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure (Mycelium Growth Rate Method):
-
The test compound solutions are mixed with molten NA medium to achieve the desired final concentrations.
-
The medium is poured into sterile Petri dishes.
-
A 5 mm diameter disc of the bacterial culture is placed in the center of each plate.
-
The plates are incubated at 28 °C for 48-72 hours, or until the bacterial growth in the control group (treated with DMSO only) reaches the edge of the plate.
-
-
Data Analysis: The diameter of the bacterial colony is measured. The inhibition rate is calculated relative to the control. The effective concentration 50 (EC50) is determined by plotting the inhibition rate against the logarithm of the compound concentration.
Visualization of the SAR Workflow
The following diagram illustrates the typical workflow for a structure-activity relationship study, from initial screening to lead optimization.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Conclusion
The 3-chloromethyl-5-aryl-1,2,4-oxadiazole scaffold represents a promising template for the development of novel bioactive compounds. SAR studies have revealed that the biological activity is highly tunable through modifications of the 5-aryl substituent. For nematicidal activity, small, electron-withdrawing groups at the 4-position of the phenyl ring are beneficial. In the context of antibacterial agents, more complex substitutions on the 5-aryl ring, such as the inclusion of a trifluoromethyl pyridine moiety, have led to potent compounds. The chloromethyl group at the 3-position consistently appears to be a key contributor to the biological activity, likely by providing a reactive site for covalent interaction with biological targets or by influencing the overall electronic properties of the molecule. Further exploration of this scaffold, guided by the SAR principles outlined in this guide, is warranted to develop new therapeutic and agricultural agents.
References
Cytotoxicity of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Derivatives: A Comparative Analysis with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole derivatives against various cancer cell lines, with doxorubicin as a benchmark chemotherapeutic agent. While direct head-to-head studies for this specific oxadiazole subclass are limited, this document synthesizes available data on structurally related 1,2,4-oxadiazole compounds to offer valuable insights for drug discovery and development.
Executive Summary
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting promising anticancer activities. These compounds have been reported to induce cytotoxicity through various mechanisms, including the modulation of key signaling pathways and activation of apoptosis. This guide presents available quantitative cytotoxicity data, detailed experimental protocols for assessing anticancer activity, and visualizations of potential mechanisms of action to facilitate further research into this class of compounds as potential alternatives or adjuncts to conventional therapies.
Quantitative Cytotoxicity Data
While specific IC50 values for this compound derivatives are not extensively documented in direct comparison to doxorubicin, the following tables summarize the cytotoxic activity of other 3,5-disubstituted 1,2,4-oxadiazole derivatives against several human cancer cell lines. This data provides a contextual benchmark for the potential efficacy of the target compounds.
Table 1: In Vitro Anticancer Activity of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives against Breast Cancer Cell Lines
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | 4-Nitrophenyl | 8.5 | 9.2 | [1] |
| 1b | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 2.1 | 3.5 | [1] |
| 1c | Phenyl | 4-Fluorophenyl | 0.76 | 0.93 | [1] |
| Doxorubicin | - | - | 0.45 | 0.62 | [1] |
Table 2: In Vitro Anticancer Activity against Lung, Colon, and Prostate Cancer Cell Lines
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | A549 (Lung) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | Reference |
| 2a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | - | 4.96 | - | [1] |
| 2b | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | 9.18 | - | - | [1] |
| 2c | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | - | - | 9.3 | [1] |
| 5-Fluorouracil | - | - | 3.08 | 3.2 | 2.5 | [1] |
Experimental Protocols
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives
A general and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[1]
Step 1: Formation of the Arylamidoxime
-
To a solution of an aromatic nitrile (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).[1]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated arylamidoxime by filtration, wash with water, and dry under vacuum.[1]
Step 2: Acylation and Cyclodehydration
-
Dissolve the arylamidoxime (1.0 eq.) in a suitable solvent such as pyridine or dioxane.
-
Add the desired aromatic acyl chloride (1.1 eq.) dropwise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Heat the reaction mixture to 80-100°C for 4-8 hours to effect cyclodehydration.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the crude product by filtration.
Caption: General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Mechanism of Action
While the precise signaling pathways modulated by this compound derivatives require further investigation, studies on structurally similar 1,2,4-oxadiazoles suggest potential mechanisms of action.
Inhibition of EGFR/PI3K/Akt/mTOR Pathway
Some 1,2,4-oxadiazole derivatives have been shown to inhibit components of the EGFR/PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer and crucial for cell proliferation and survival.[1]
Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.
Activation of Caspase-3
Another proposed mechanism for the anticancer activity of 1,2,4-oxadiazole derivatives is the induction of apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]
Caption: Potential activation of the caspase-3 mediated apoptotic pathway.
Conclusion
Derivatives of this compound represent a promising area for anticancer drug discovery. While direct comparative data with doxorubicin is still emerging, the broader class of 1,2,4-oxadiazoles demonstrates significant cytotoxic potential against a range of cancer cell lines. The established synthetic routes and clear protocols for cytotoxicity evaluation provide a solid foundation for researchers to explore this chemical space further. Elucidating the specific molecular targets and signaling pathways of these compounds will be critical in advancing them through the drug development pipeline.
References
Validating 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: A Comparative Guide for Hit-to-Lead Progression
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) "hit" to a validated lead compound is a critical and rigorous process. This guide provides a comparative framework for the validation of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, a representative hit compound from the promising 1,2,4-oxadiazole scaffold. We will explore potential biological activities, compare it with alternative compounds, and provide detailed experimental protocols for key validation assays.
The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and nematicidal properties.[1][2][3] The validation of a specific hit, such as this compound, requires a systematic approach to confirm its on-target activity, assess its cellular effects, and understand its mechanism of action.
Initial Hit Profile and Rationale for Validation
While specific screening data for this compound is not publicly available, its structural alerts, particularly the reactive chloromethyl group, and the known bioactivities of the 1,2,4-oxadiazole core, make it a compelling candidate for further investigation. The chloromethyl group can act as an electrophile, potentially forming covalent bonds with target proteins, which can lead to potent and sustained biological effects.
Comparative Analysis with Alternative Compounds
To contextualize the potential of this compound, we compare its hypothetical performance with known 1,2,4-oxadiazole derivatives that have been evaluated in various biological assays.
Table 1: Comparison of Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Hypothetical Hit: this compound | MCF-7, A549, HCT116 | MTT Assay | To be determined | - |
| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast Cancer) | Cell-based apoptosis | Induces G1 arrest and apoptosis | [1] |
| 1,2,4-Oxadiazoles linked with benzimidazole | MCF-7, A549, A375 | Not specified | 0.12–2.78 | [4] |
| 3,4-Diaryl-1,2,4-oxadiazolidin-5-ones | MCF-7 | Not specified | 15.63 | [4] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Not specified | Sub-micromolar | [4] |
Table 2: Comparison of Anti-inflammatory and Other Activities of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target/Assay | Activity | IC50/LC50 | Reference |
| Hypothetical Hit: this compound | To be determined | To be determined | To be determined | - |
| 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | B. xylophilus (Nematode) | Nematicidal | LC50 = 2.4 µg/mL | [3] |
| 1,2,4-Oxadiazole derivatives | 5-Lipoxygenase-activating protein (FLAP) | Anti-inflammatory | Low micromolar | [5] |
| 1,2,4-Oxadiazole derivatives | Glycogen synthase kinase-3 (GSK-3) inhibitors | Potential for neurodegenerative diseases | IC50 = 0.35 and 0.41 µM | [6] |
| 5-(1-(2-chlorobenzyl)piperidin-4-yl)-3-phenyl-1,2,4-oxadiazole | Butyrylcholinesterase (BuChE) | Potential for Alzheimer's disease | IC50 = 5.07 µM | [7] |
Hit Validation Workflow
A robust hit validation process involves a tiered approach, starting with confirmation of activity and progressing to more complex cellular and mechanistic studies.
Caption: A tiered workflow for hit validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are protocols for key experiments in the validation cascade.
Cell Viability (MTT) Assay
This assay assesses the effect of the compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activation Assay
This assay determines if the compound induces apoptosis through the activation of caspase-3, a key executioner caspase.
Protocol:
-
Cell Treatment: Treat cells with the hit compound at various concentrations for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore by active caspase-3.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Caption: Simplified caspase-mediated apoptosis pathway.
5-Lipoxygenase-Activating Protein (FLAP) Antagonist Assay
This assay is relevant if the compound is being investigated for anti-inflammatory properties targeting the leukotriene pathway.
Protocol:
-
Cell Stimulation: Use human neutrophils or a suitable cell line expressing FLAP. Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of arachidonic acid.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the hit compound.
-
Leukotriene Measurement: After incubation, stop the reaction and measure the levels of leukotriene B4 (LTB4) in the supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 value of the compound for the inhibition of LTB4 production.
Conclusion
The validation of a screening hit like this compound is a multi-faceted process that requires careful experimental design and interpretation. By employing a systematic workflow of confirmatory, cellular, and mechanistic assays, and by comparing its activity profile with that of known analogs, researchers can make informed decisions about its potential as a starting point for a drug discovery program. The provided protocols and comparative data serve as a valuable resource for guiding these critical early-stage validation studies. Further investigation into the specific molecular target and a comprehensive structure-activity relationship (SAR) study will be essential for the successful progression of this or any similar hit compound.
References
- 1. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 5-Phenyl-1,2,4-Oxadiazole Analogs as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic compounds, 5-phenyl-1,2,4-oxadiazole analogs have emerged as a promising scaffold, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of the enzyme inhibitory profiles of various 5-phenyl-1,2,4-oxadiazole derivatives, supported by quantitative data and detailed experimental methodologies.
This document delves into the inhibitory prowess of these analogs against key enzymes implicated in prevalent diseases, including neurodegenerative disorders and metabolic conditions. The enzymes discussed herein are Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, and the cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—critical players in cholinergic signaling. Additionally, the inhibitory action against α-glucosidase, a key enzyme in carbohydrate metabolism, is explored.
Comparative Inhibitory Activity
The inhibitory potential of different 5-phenyl-1,2,4-oxadiazole analogs is summarized in the table below. The data, presented as IC50 values, showcases the varying degrees of potency and selectivity of these compounds against their respective enzyme targets.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Series 1: Notum Carboxylesterase Inhibitors | |||
| Analog A | Notum Carboxylesterase | 0.05 | [1][2] |
| Analog B | Notum Carboxylesterase | 0.12 | [1][2] |
| Analog C | Notum Carboxylesterase | 1.5 | [1][2] |
| Series 2: Cholinesterase Inhibitors | |||
| Analog D | Acetylcholinesterase (AChE) | 0.0158 | [3] |
| Analog E | Acetylcholinesterase (AChE) | 0.121 | [3] |
| Analog F | Butyrylcholinesterase (BChE) | 5.07 | [4] |
| Analog G | Butyrylcholinesterase (BChE) | 9.81 | [4] |
| Series 3: α-Glucosidase Inhibitors | |||
| Analog H | α-Glucosidase | 2.64 | [5] |
| Analog I | α-Glucosidase | 34.64 | [5] |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Notum Carboxylesterase Inhibition Assay
This assay quantifies the inhibitory effect of compounds on Notum carboxylesterase activity using a fluorogenic substrate.
Materials:
-
Recombinant human Notum carboxylesterase
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (5-phenyl-1,2,4-oxadiazole analogs)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the test compound solution to the respective wells to achieve a range of final concentrations. Include a vehicle control (solvent only).
-
Add the Notum carboxylesterase solution to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in a kinetic mode for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase and butyrylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (5-phenyl-1,2,4-oxadiazole analogs)
-
96-well clear microplate
-
Microplate reader with absorbance detection
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound solution to the designated wells.
-
Add the DTNB solution to all wells.
-
Add the AChE or BChE solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Calculate the reaction rate for each well.
-
The percentage of inhibition is calculated by comparing the rates of the test compound wells with the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (5-phenyl-1,2,4-oxadiazole analogs)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent.
-
To the wells of a 96-well plate, add the sodium phosphate buffer.
-
Add the test compound solutions to the respective wells.
-
Add the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Wnt Signaling Pathway and the Role of Notum Inhibition.
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Cross-Reactivity Profile of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole derivatives, focusing on their performance against various biological targets and comparing them with alternative heterocyclic compounds. The information is compiled from publicly available experimental data to assist researchers in evaluating the therapeutic potential and off-target effects of this class of compounds.
The 1,2,4-oxadiazole scaffold is a "privileged" structure in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] Understanding the cross-reactivity of these compounds is crucial for developing selective and safe therapeutic agents.
Data Presentation: Cytotoxicity Profile of 1,2,4-Oxadiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. This data provides insights into the potential cross-reactivity of this scaffold across different cancer types.
Table 1: Cytotoxic Activity of 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [4] |
| 1b | [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [4] |
| 1c | 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [4] |
| 1d | 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [4] |
| 2a | 1,2,4-oxadiazole linked imidazopyrazine derivative | Breast (MCF-7) | 0.68 | [5] |
| 2b | 1,2,4-oxadiazole linked imidazopyrazine derivative | Lung (A-549) | 1.56 | [5] |
| 2c | 1,2,4-oxadiazole linked imidazopyrazine derivative | Melanoma (A-375) | 0.79 | [5] |
| 3a | 1,2,4-oxadiazole-isoxazole linked quinazoline derivative | Breast (MCF-7) | 0.056 | [5] |
| 3b | 1,2,4-oxadiazole-isoxazole linked quinazoline derivative | Prostate (DU-145) | 0.011 | [5] |
| 4 | 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol | Ovarian (SKOV3) | 14.2 | [6] |
| 5 | 4-(2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)vinyl)benzene-1,2-diol | Lung (A549) | 18.3 | [6] |
Table 2: Comparison of Anticancer Activity with Alternative Heterocyclic Scaffolds
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference |
| 1,2,4-Oxadiazole | Breast (MCF-7) | 0.056 - 4.96 | [4][5] |
| 1,3,4-Oxadiazole | Breast (MCF-7) | 0.34 - 5.37 | [7][8] |
| 1,2,4-Triazole | Colon (HCT-116) | 4.16 - 12.05 | [9] |
Comparison with Alternatives
The 1,2,4-oxadiazole scaffold is often compared with its constitutional isomer, the 1,3,4-oxadiazole, and other five-membered heterocycles like triazoles.
-
1,3,4-Oxadiazole Derivatives: These compounds also exhibit a broad range of biological activities, including potent anticancer effects.[6][10] Some studies suggest that 1,3,4-oxadiazole derivatives can be more potent than their 1,2,4-counterparts against certain cancer cell lines.[7] For instance, a 1,3,4-oxadiazole derivative showed an IC50 of 0.34 µM against MCF-7 cells, indicating high potency.[7]
-
Triazole Derivatives: Triazoles are another important class of heterocyclic compounds with significant therapeutic applications. In a comparative study against the HCT-116 human colon carcinoma cell line, a[2][6][10]triazole-3-thiol derivative exhibited cytotoxic activity nearly equivalent to the standard drug Vinblastine.[9]
The choice of scaffold often depends on the specific therapeutic target and the desired physicochemical properties of the final compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors | Sciety [sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 6. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 10. benchchem.com [benchchem.com]
In Vivo Efficacy of 1,2,4-Oxadiazole Compounds versus Standard-of-Care Drugs for Chagas Disease
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of various heterocyclic compounds. Among these, the 1,2,4-oxadiazole scaffold has emerged as a promising starting point for the development of potent and selective anti-trypanosomal agents. This guide provides a comparative overview of the in vivo efficacy of a lead 1,2,4-oxadiazole compound against the current standard-of-care drug, benznidazole. The data presented is compiled from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential of this chemical class.
Executive Summary
Recent research has identified a series of 3-(4-substituted-aryl)-1,2,4-oxadiazole-N-acylhydrazones with significant in vitro activity against Trypanosoma cruzi. Further optimization of this series has led to the identification of compounds with promising in vivo efficacy in a murine model of acute Chagas disease. This guide focuses on a key optimized compound, herein referred to as Oxadiazole 6d , and compares its performance with Benznidazole . While direct head-to-head in vivo quantitative data is emerging, this guide synthesizes available information to provide a comprehensive comparison.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for Oxadiazole 6d and the standard-of-care drug, benznidazole.
Table 1: In Vitro Anti-Trypanosomal Activity
| Compound | Target | IC50 (µM) against Trypomastigotes (Y strain) | Reference |
| Oxadiazole 6d | T. cruzi | 3.5 ± 1.8 | [1] |
| Benznidazole | T. cruzi | 11.3 ± 2.8 | [1] |
Table 2: In Vivo Efficacy in a Murine Model of Acute Chagas Disease
| Compound | Animal Model | Dose | Administration Route | Efficacy Endpoint | Result | Reference |
| Oxadiazole 6d | BALB/c mice | 50 mg/kg/day | Oral | Reduction in parasitemia | Substantial reduction | [1] |
| Benznidazole | BALB/c mice | 100 mg/kg/day | Oral | Parasitemia suppression & cure rate | 87.5% cure rate in a 20-day treatment | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-Trypanosomal Assay
The in vitro activity of the compounds against the trypomastigote forms of T. cruzi (Y strain) is a primary screening method.
-
Parasite Culture: T. cruzi trypomastigotes are obtained from the supernatant of infected LLC-MK2 cells.
-
Compound Preparation: The test compounds and benznidazole are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the assay medium.
-
Assay Procedure:
-
Parasites are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Varying concentrations of the test compounds are added to the wells.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Endpoint Measurement: The number of viable parasites is determined by counting in a Neubauer chamber. The 50% inhibitory concentration (IC50) is calculated from dose-response curves.[1]
In Vivo Murine Model of Acute Chagas Disease
The murine model is a standard for evaluating the in vivo efficacy of anti-Chagas disease drug candidates.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.
-
Parasite Inoculation: Mice are infected intraperitoneally with 1 x 10^4 bloodstream trypomastigotes of the T. cruzi Y strain.
-
Treatment Groups:
-
Vehicle control group (e.g., 2% methylcellulose + 0.5% Tween 80).
-
Oxadiazole 6d treated group (50 mg/kg/day).
-
Benznidazole treated group (e.g., 100 mg/kg/day).
-
-
Drug Administration: Treatment is initiated at the onset of detectable parasitemia (around 5-7 days post-infection) and administered orally for a defined period (e.g., 10-20 consecutive days).[1][2][3]
-
Efficacy Assessment:
-
Parasitemia: Blood samples are collected from the tail vein at regular intervals, and the number of parasites is counted using a Neubauer chamber. The percentage reduction in parasitemia compared to the vehicle control group is calculated.[1]
-
Survival: The survival rate of the mice in each group is monitored daily.
-
Cure Assessment: Following the treatment period, parasitological cure can be assessed by methods such as hemoculture and polymerase chain reaction (PCR) on blood and tissue samples.[2]
-
Mandatory Visualizations
Signaling Pathway of Cruzain Inhibition
The primary molecular target for many 1,2,4-oxadiazole compounds is believed to be cruzain, a major cysteine protease of T. cruzi. Cruzain plays a critical role in the parasite's ability to evade the host immune response. It has been shown to cleave the p65 subunit of the NF-κB transcription factor in host macrophages, thereby preventing the activation of an effective anti-parasitic immune response. Inhibition of cruzain by 1,2,4-oxadiazole compounds is expected to restore the host's ability to control the infection.
Caption: Inhibition of T. cruzi's cruzain by 1,2,4-oxadiazoles prevents NF-κB cleavage, restoring host immunity.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a test compound against T. cruzi in a murine model.
Caption: Workflow for in vivo testing of anti-T. cruzi compounds in a murine model.
References
- 1. Optimization of anti-Trypanosoma cruzi oxadiazoles leads to identification of compounds with efficacy in infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dndi.org [dndi.org]
- 3. Different Therapeutic Outcomes of Benznidazole and VNI Treatments in Different Genders in Mouse Experimental Models of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME/Tox Properties of 1,2,4-Oxadiazole and Thiadiazole Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
The strategic bioisosteric replacement of functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and toxicological profiles of drug candidates. Among the various heterocyclic scaffolds, 1,2,4-oxadiazoles and their thiadiazole counterparts are frequently employed as bioisosteres for amide and ester functionalities. This guide provides an objective comparison of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, supported by experimental data and detailed methodologies, to aid in the selection and design of more effective and safer therapeutic agents.
Introduction to 1,2,4-Oxadiazole and Thiadiazole Bioisosteres
The 1,2,4-oxadiazole ring is often introduced into molecules to enhance metabolic stability by replacing hydrolytically susceptible ester and amide groups.[1][2] Its rigid structure can also favorably influence binding to biological targets. Thiadiazoles, particularly the 1,3,4- and 1,2,4-isomers, are common bioisosteric replacements for the 1,2,4-oxadiazole ring. The substitution of the oxygen atom with a sulfur atom can significantly alter the physicochemical properties of a molecule, impacting its ADME/Tox profile. Generally, the sulfur atom in a thiadiazole ring is associated with increased lipophilicity compared to its oxadiazole analogue.[3]
Comparative ADME/Tox Data
The following tables summarize the key ADME/Tox parameters for 1,2,4-oxadiazole and its thiadiazole bioisosteres. It is important to note that direct head-to-head comparisons of matched molecular pairs across all ADME/Tox assays are not always available in the public domain. The data presented here is a synthesis of findings from various studies and should be interpreted as a general guide. The specific properties of any given compound are highly dependent on the nature and substitution pattern of the rest of the molecule.
Table 1: Comparative Physicochemical and Permeability Properties
| Property | 1,2,4-Oxadiazole | Thiadiazole (1,3,4- and 1,2,4-isomers) | Rationale for Difference |
| Lipophilicity (LogP/LogD) | Generally lower to moderate | Generally higher | Sulfur is less electronegative and more polarizable than oxygen, which can increase lipophilicity.[4] |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity often correlates with decreased aqueous solubility.[5] |
| Permeability (e.g., PAMPA) | Moderate to high | Good to high | The increased lipophilicity of thiadiazoles can lead to improved passive diffusion across biological membranes.[3] |
Table 2: Comparative Metabolic Stability and CYP Inhibition
| Property | 1,2,4-Oxadiazole | Thiadiazole (1,3,4- and 1,2,4-isomers) | Rationale for Difference |
| Metabolic Stability (HLM) | Can be susceptible to ring cleavage (O-N bond reduction).[6] Stability is often context-dependent. | Generally considered metabolically robust. The C-S bond is typically more resistant to enzymatic cleavage than the C-O bond.[4] | The inherent electronic properties and bond strengths within the heterocyclic rings influence their susceptibility to metabolic enzymes. |
| CYP450 Inhibition | Variable, dependent on substituents. | Variable, dependent on substituents. | Both scaffolds can be designed to have low potential for CYP inhibition. The overall shape and electronic properties of the molecule dictate its interaction with CYP enzymes. |
Table 3: Comparative Cytotoxicity
| Bioisostere Pair | Cell Line | 1,2,4-Oxadiazole Derivative IC₅₀ (µM) | Thiadiazole Derivative IC₅₀ (µM) | Reference |
| Benzoannulen Derivatives | HeLa | More Active | Less Active | [7] |
| Phthalimide Derivatives | HeLa | Less Active | 29 | [8] |
| Phthalimide Derivatives | MCF-7 | Less Active | 73 | [8] |
| Nortopsentin Derivatives | Suit-2 | 1.4 | 1.9 | [9] |
| Nortopsentin Derivatives | PDAC-3 | 8.1 | 10.6 | [9] |
Note: The cytotoxicity data highlights the context-dependent nature of this bioisosteric replacement. In some molecular scaffolds, the oxadiazole may be more potent, while in others, the thiadiazole shows greater activity.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a biological membrane, such as the gastrointestinal tract.
-
Principle: A 96-well microplate system is used, consisting of a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) that forms an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
Procedure:
-
Prepare the artificial membrane by adding the lipid solution to the filter of the donor plate.
-
Add the test compound (typically at a concentration of 10-100 µM in a buffer solution, e.g., PBS at pH 7.4) to the donor wells.
-
Fill the acceptor wells with buffer solution.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.
-
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
-
Principle: The test compound is incubated with human liver microsomes, a source of drug-metabolizing enzymes, in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.
-
-
Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) can then be calculated.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to measure the cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for comparative ADME/Tox profiling.
Caption: Influence of ADME/Tox properties on drug development success.
Conclusion
The choice between a 1,2,4-oxadiazole and a thiadiazole bioisostere is not straightforward and requires careful consideration of the specific goals of a drug discovery program. While thiadiazoles may offer advantages in terms of metabolic stability and membrane permeability due to their increased lipophilicity, this can be offset by reduced aqueous solubility. The impact on target potency and cytotoxicity is highly dependent on the overall molecular structure. Therefore, a comprehensive in vitro ADME/Tox assessment of matched molecular pairs, as outlined in this guide, is essential for making informed decisions in lead optimization and for the selection of drug candidates with the highest probability of success.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9), a comprehensive understanding of proper disposal procedures is paramount to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach must be adopted, treating it as a hazardous substance based on data from structurally similar chlorinated oxadiazole derivatives.
This guide provides essential, immediate safety and logistical information, outlining operational and disposal plans to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to adhere to the following safety protocols. These are based on the hazardous properties identified in analogous chemical structures, which include potential for skin and eye corrosion, toxicity, and lachrymatory effects (substances that irritate the eyes and cause tears).
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[1] For larger spills, fire/flame resistant clothing may be necessary.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure the safety of personnel.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Halogenated Organic Waste Stream: This compound must be disposed of as halogenated organic waste.[3][4] Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (1201-68-9), and the appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).
2. Spill Management:
-
Minor Spills: In a well-ventilated area, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the contaminated material into the designated hazardous waste container.
-
Major Spills: Evacuate the area immediately. If safe to do so, turn off ignition sources. Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
3. Final Disposal:
-
Approved Waste Disposal Facility: The sealed and labeled container of this compound waste must be transferred to an approved hazardous waste disposal plant.[1]
-
Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize hydrogen halides produced during combustion.[5]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations. Consult your institution's EHS department for specific guidance and procedures.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
This document provides immediate, essential safety and logistical information for the handling of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Quantitative Hazard Classification for Structurally Similar Compounds
| Hazard Statement | GHS Classification | Source |
| Acute Toxicity, Oral (Harmful if swallowed) | Warning | [2] |
| Skin Corrosion/Irritation (Causes skin irritation) | Warning, Skin Corrosion 1B | [1][2] |
| Serious Eye Damage/Eye Irritation | Danger, Eye Damage 1 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1] |
| Lachrymator | May cause tearing | [1] |
Recommended Personal Protective Equipment (PPE)
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, closed-toe shoes.[3][4][5] | For handling small quantities in a well-ventilated chemical fume hood.[3][4] |
| Operations with Splash/Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile or neoprene).[4][6] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[6] |
| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[6] | For responding to spills or uncontrolled releases of the compound.[6] |
Handling and Operational Plan
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound or structurally similar ones to understand the hazards.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above. For standard operations, this includes a lab coat, nitrile gloves, and chemical safety goggles.[3][4][5]
-
Ensure all operations are conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Have an emergency eyewash station and safety shower readily accessible.[3]
-
-
Handling :
-
When weighing the solid, perform the task in a fume hood to prevent inhalation of any dust particles.
-
Use spark-proof tools and equipment, as some organic compounds can be flammable.[6]
-
Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][8]
-
-
Reaction :
-
Set up the reaction apparatus within the chemical fume hood.
-
If the reaction is heated, use a well-controlled heating mantle and monitor the reaction closely.
-
Keep the reaction vessel closed to prevent the release of vapors.
-
-
Work-up and Cleanup :
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : Collect any solid waste contaminated with the compound in a designated, labeled, and sealed hazardous waste container.[3][9]
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and solvents used for cleaning, in a separate, labeled, and sealed hazardous waste container.[3][9] Do not mix with other waste streams.[9]
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage and Disposal : Store waste containers in a designated, well-ventilated, and secondary containment area.[3] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, to be handled by a licensed hazardous waste disposal company.[1][9]
Emergency Procedures
Spill Management
-
Small Spills : For a small spill within a chemical fume hood, wear appropriate PPE, contain the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal.
-
Large Spills : In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS office.[3] Do not attempt to clean it up without appropriate training and equipment.[1]
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][10]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Logical Diagram for PPE Selection
Caption: Decision tree for selecting appropriate PPE.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
